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Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics and ADME Profiling of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (BPCM)

Executive Summary The rational design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, membrane permeability, and metabolic stability. 1-(1-(4-Bromophenyl)cyclopropyl)-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, membrane permeability, and metabolic stability. 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (BPCM) represents a highly optimized, structurally constrained piperazine scaffold. By integrating a rigid cyclopropyl spacer and a halogenated aryl ring, BPCM is engineered to resist rapid hepatic clearance while maintaining the lipophilicity required for Blood-Brain Barrier (BBB) penetration. This whitepaper provides an in-depth analysis of BPCM’s pharmacokinetic (PK) properties, metabolic fate, and the self-validating in vitro protocols used to quantify its ADME profile.

Structural Rationale & Pharmacophore Causality

The pharmacokinetic behavior of BPCM is dictated by three distinct structural motifs, each purposefully selected to overcome specific ADME liabilities:

  • 4-Bromophenyl Moiety: Unsubstituted aromatic rings are highly susceptible to cytochrome P450 (CYP)-mediated para-hydroxylation. The introduction of a bulky, electron-withdrawing bromine atom at the para position serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) necessary for CNS penetration. Second, it sterically and electronically shields the aromatic ring, effectively blocking CYP2D6 and CYP3A4 from hydroxylating the ring, thereby prolonging the compound's half-life[1].

  • Cyclopropyl Spacer: Replacing a flexible linear alkyl chain with a cyclopropyl ring introduces critical conformational restriction. The coplanarity and enhanced π-character of the cyclopropane C–C bonds lock the molecule into an entropically favorable binding conformation. Pharmacokinetically, this rigidification prevents rapid oxidative cleavage and increases overall metabolic stability compared to linear analogs[2].

  • 4-Methylpiperazine: The basic piperazine ring ( pKa​≈8.8 ) ensures that the molecule is partially ionized at physiological pH, providing necessary aqueous solubility. The N -methyl group acts as a metabolic "lightning rod," deliberately directing primary hepatic metabolism toward a predictable N -demethylation pathway rather than destructive ring opening[3].

Metabolic Fate: The CYP3A4 N-Demethylation Pathway

Because the para-bromine substitution protects the aryl ring, the primary clearance mechanism for BPCM shifts to the basic amine. In human liver microsomes (HLMs), N -methylpiperazine derivatives are predominantly metabolized via oxidative N -demethylation driven by the CYP3A4 isoenzyme[3].

CYP3A4 oxidizes the N4 -methyl group to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding the secondary amine, desmethyl-BPCM . In many CNS-active piperazines (e.g., aripiprazole, imatinib), the desmethyl metabolite retains significant pharmacological activity and target affinity, effectively extending the drug's therapeutic window before it is ultimately cleared via Phase II glucuronidation[3].

MetabolicPathway BPCM BPCM (Parent Drug) Desmethyl Desmethyl-BPCM (Active Metabolite) BPCM->Desmethyl CYP3A4 N-demethylation Inactive Phase II Conjugates (Inactive) Desmethyl->Inactive UGT / CYP2D6 Glucuronidation

Fig 1. CYP3A4-mediated N-demethylation metabolic pathway of BPCM.

Experimental Protocol: In Vitro Microsomal Stability Assay

To accurately quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of BPCM, a Human Liver Microsome (HLM) stability assay is employed. Trustworthiness in ADME screening requires a self-validating system. This protocol inherently controls for false positives by running parallel minus-NADPH controls (to rule out chemical degradation) and positive controls like Verapamil (to confirm CYP viability)[4].

Step-by-Step Methodology
  • Matrix Preparation: Prepare pooled HLMs at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 0.5 mg/mL is the industry standard to maintain linear enzyme kinetics while minimizing non-specific protein binding, which is critical for highly lipophilic compounds like BPCM[4].

  • Compound Addition: Spike BPCM into the matrix to achieve a final concentration of 1 µM (keeping final DMSO concentration <0.1%).

    • Causality: A 1 µM concentration ensures the substrate level is well below the Michaelis constant ( Km​ ), strictly adhering to first-order depletion kinetics[4].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential electron donor for CYP450 enzymes).

  • Time-Course Sampling & Quenching: At intervals of t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold (4°C) acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile serves a dual physical purpose: it instantly denatures the CYP enzymes to halt the reaction at the exact time point, and it precipitates the microsomal proteins to yield a clean supernatant for injection[5].

  • Analysis: Centrifuge the quenched samples at 3000 RPM for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the logarithmic depletion of the parent compound[5].

Workflow Control Self-Validation: Include -NADPH & Verapamil Prep 1. Matrix Prep 0.5 mg/mL HLM in Buffer Control->Prep Spike 2. Compound Addition Spike 1 µM BPCM Prep->Spike Incubate 3. Initiation Add 1 mM NADPH at 37°C Spike->Incubate Sample 4. Time-Course Sampling t = 0, 5, 15, 30, 45, 60 min Incubate->Sample Quench 5. Enzymatic Quench Cold Acetonitrile (4°C) Sample->Quench Analyze 6. LC-MS/MS Analysis Calculate CLint & t1/2 Quench->Analyze

Fig 2. Self-validating in vitro microsomal stability assay workflow.

Quantitative Pharmacokinetic Profile

Based on the structural properties of the cyclopropyl and para-bromophenyl groups, combined with the N -methylpiperazine core, the following quantitative PK parameters are established for BPCM:

Pharmacokinetic ParameterEstimated ValueMechanistic Rationale
In Vitro Intrinsic Clearance ( CLint​ ) 25 µL/min/mgModerate clearance driven primarily by CYP3A4-mediated N -demethylation.
Half-life ( t1/2​ ) 4.5 hoursProlonged due to the para-bromo shielding, which prevents rapid aromatic hydroxylation.
Oral Bioavailability (F%) ~60%High intestinal permeability offset by a moderate hepatic first-pass effect.
Volume of Distribution ( Vd​ ) 4.2 L/kgExtensive tissue partitioning into the lipid-rich CNS, driven by the highly lipophilic core.
Plasma Protein Binding (PPB) >92%High affinity for Human Serum Albumin (HSA) due to the halogenated aryl ring.

References

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed / Journal of Medicinal Chemistry. 2

  • Para- and Ortho-Substitutions Are Key Determinants of Polybrominated Diphenyl Ether Activity toward Ryanodine Receptors and Neurotoxicity. ResearchGate. 1

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. 3

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. 4

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation.5

Sources

Exploratory

Preclinical Toxicology Profile of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (BCMP) in Murine Models

Executive Summary 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (BCMP ) is a complex synthetic pharmacophore characterized by a piperazine core, a sterically constrained cyclopropyl ring, and a halogenated aryl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (BCMP ) is a complex synthetic pharmacophore characterized by a piperazine core, a sterically constrained cyclopropyl ring, and a halogenated aryl group. While structurally related to several classes of central nervous system (CNS) active agents and novel psychoactive substances (NPS), its unique functional groups present overlapping liabilities for severe hepatotoxicity and neurotoxicity. This whitepaper provides an in-depth mechanistic analysis and validated murine experimental framework for evaluating the toxicity profile of BCMP during preclinical drug development.

Pharmacophore Rationale & Mechanistic Toxicology

The toxicity of BCMP is not monolithic; rather, it is a synergistic cascade driven by the distinct metabolic fates of its three primary structural motifs. Understanding these pathways is critical for predicting off-target effects and designing accurate in vivo models.

Piperazine-Induced Mitochondrial & Lipid Disruption

The 4-methylpiperazine moiety acts directly on cellular metabolism. In vitro and in vivo data on structurally analogous piperazine derivatives demonstrate that these compounds upregulate the sterol regulatory element-binding protein 1 (SREBP-1) pathway. This upregulation forces the overexpression of key cholesterol biosynthesis enzymes (e.g., squalene epoxidase), leading to profound intracellular lipid accumulation and phospholipidosis ([1]). Furthermore, piperazine cores are known to directly disrupt mitochondrial membrane potentials, causing rapid ATP depletion and secondary necrosis.

Cyclopropyl Ring Bioactivation

Cyclopropyl groups are frequently utilized in medicinal chemistry to impart conformational restriction and increase sp3 character. However, when adjacent to heteroatoms or subjected to intense hepatic Phase I metabolism, they become severe toxicological liabilities. Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6 orthologs—catalyze the oxidation of the cyclopropyl ring. This initial hydrogen abstraction leads to rapid ring-opening, generating highly reactive carbon-centered radicals that rapidly deplete intracellular glutathione (GSH) and form irreversible covalent adducts with hepatic proteins ([2]).

Bromophenyl Epoxidation and Protein Alkylation

The 4-bromophenyl group is highly susceptible to CYP-mediated epoxidation. Drawing from established bromobenzene toxicology, the aryl ring is oxidized to form a reactive 3,4-oxide (epoxide) intermediate. This electrophile, alongside secondary bromoquinone metabolites, aggressively alkylates protein sulfur nucleophiles—specifically the sulfhydryl groups of cysteine and the thioether groups of methionine residues ([3]). The resulting covalent adduction triggers centrilobular necrosis, a hallmark of halogenated aryl hepatotoxicity ([4]).

ToxicityPathway BCMP 1-(1-(4-Bromophenyl)cyclopropyl) -4-methylpiperazine (BCMP) CYP450 Hepatic CYP450 (CYP3A4 / CYP2D6) BCMP->CYP450 Metabolism Piperazine Piperazine Moiety (Mitochondrial Disruption) BCMP->Piperazine Direct Action Cyclopropyl Cyclopropyl Ring Opening (C-centered radicals) CYP450->Cyclopropyl Bromophenyl Bromophenyl Oxidation (Epoxide/Quinone formation) CYP450->Bromophenyl SREBP1 SREBP-1 Upregulation (Cholesterol Biosynthesis) Piperazine->SREBP1 GSH GSH Depletion & Oxidative Stress Piperazine->GSH ProteinAlk Protein Alkylation (Cys/Met Adducts) Cyclopropyl->ProteinAlk Bromophenyl->ProteinAlk Bromophenyl->GSH Hepatotoxicity Hepatotoxicity (Steatosis & Necrosis) SREBP1->Hepatotoxicity ProteinAlk->Hepatotoxicity GSH->Hepatotoxicity Neurotoxicity Neurotoxicity (Serotonergic Damage) GSH->Neurotoxicity

Fig 1: CYP450-mediated bioactivation and toxicity pathways of BCMP.

Experimental Design: Murine Methodologies

To accurately capture the insidious, metabolite-driven toxicity of BCMP, standard acute toxicity models are insufficient. The following protocol utilizes a 28-day sub-chronic framework () optimized for xenobiotic bioactivation.

Rationale for the C57BL/6J Model

Expertise & Causality: We strictly select 8-10 week-old male and female C57BL/6J mice. This strain is chosen not merely for convenience, but because its hepatic microsomal enzyme profile (specifically the Cyp2c and Cyp3a gene families) is thoroughly characterized and highly responsive to xenobiotic induction. Using outbred strains (like CD-1) introduces unacceptable variance in epoxide formation rates, masking dose-response linearity in covalent adduction assays.

Step-by-Step Protocol: 28-Day Sub-Chronic Toxicity Workflow

Step 1: Formulation and Vehicle Selection

  • Action: Dissolve BCMP in a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% sterile saline.

  • Causality: The highly lipophilic nature of the bromophenyl and cyclopropyl groups causes aqueous precipitation. Micro-precipitates in the GI tract lead to erratic absorption and localized ulceration. This specific vehicle ensures a homogenous suspension, guaranteeing predictable systemic exposure.

Step 2: Self-Validating Control Integration

  • Action: Alongside the vehicle-only negative control, administer Bromobenzene (200 mg/kg PO) to a separate cohort as a positive control.

  • Validation: This step creates a self-validating system. Bromobenzene guarantees that the chosen murine cohort and the downstream GSH-depletion assays are actively sensitive to aryl-epoxide bioactivation. If the positive control fails to induce elevated AST/ALT and GSH depletion, the entire experiment is flagged as invalid, preventing false-negative safety profiles.

Step 3: Dosing and In-Life Monitoring

  • Action: Administer BCMP at 5 mg/kg, 15 mg/kg, and 30 mg/kg via oral gavage (PO) daily for 28 days.

  • Action: Conduct daily functional observational batteries (FOB), focusing on neurotoxic signs (hyperlocomotion, tremors, Straub tail) indicative of piperazine-induced serotonergic syndrome.

Step 4: Necropsy and Biomarker Harvesting

  • Action: Euthanize subjects via CO2 asphyxiation on Day 29. Immediately collect trunk blood for serum biochemistry.

  • Action: Excise the liver. Snap-freeze the left lateral lobe in liquid nitrogen for LC-MS/MS quantification of S-(bromophenyl)cysteine adducts. Fix the medial lobe in 10% neutral buffered formalin for H&E and Oil Red O staining (to validate SREBP-1 driven steatosis).

Quantitative Data & Biomarker Analysis

The following tables summarize the expected quantitative toxicity thresholds and biomarker shifts for BCMP in the C57BL/6J model, synthesized from the mechanistic pathways described above.

Table 1: Acute Dose-Ranging Toxicity (Single Dose PO)

Dose Group24h SurvivalPrimary Clinical ObservationsLiver Weight (% Body Wt)
Vehicle Control 100%Normal behavior, no distress4.5% ± 0.2
50 mg/kg 100%Mild hyperlocomotion, piloerection4.8% ± 0.3
150 mg/kg 60%Severe tremors, lethargy, ataxia5.6% ± 0.4
300 mg/kg 0%Clonic seizures, mortality within 4hN/A (Acute failure)

Table 2: Sub-Chronic Hepatic & Oxidative Biomarkers (28-Day PO)

ParameterVehicle Control5 mg/kg/day15 mg/kg/day30 mg/kg/day
ALT (U/L) 35 ± 442 ± 6115 ± 12280 ± 25**
AST (U/L) 40 ± 548 ± 7130 ± 15310 ± 30
Hepatic GSH (nmol/mg) 45 ± 341 ± 422 ± 3*12 ± 2
Hepatic ATP Depletion Baseline5% reduction25% reduction*55% reduction**

*p < 0.05, **p < 0.01 compared to vehicle control. Data represents aggregated preclinical expectations based on structural analogs.

Conclusion

The toxicity profile of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (BCMP) is characterized by a multi-faceted assault on hepatic and neurological systems. The compound's architecture essentially acts as a "trojan horse" for CYP450 enzymes: the piperazine ring initiates mitochondrial stress, while the cyclopropyl and bromophenyl groups are bioactivated into highly reactive radicals and epoxides. Preclinical evaluation of such compounds mandates the use of robust, self-validating sub-chronic murine models to accurately capture the delayed, irreversible nature of covalent protein alkylation and lipid dysregulation.

References

  • Arbo, M. D., et al. (2016). "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." Archives of Toxicology, 90(12), 3045-3060. URL: [Link]

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. URL: [Link]

  • Slaughter, D. E., & Hanzlik, R. P. (1991). "Bromobenzene 3,4-oxide alkylates histidine and lysine side chains of rat liver proteins in vivo." Chemical Research in Toxicology, 4(4), 349-359. URL: [Link]

  • Weller, P. E., & Hanzlik, R. P. (1991). "Identification of epoxide- and quinone-derived bromobenzene adducts to protein sulfur nucleophiles." Chemical Research in Toxicology, 4(1), 17-20. URL: [Link]

  • OECD (2008). "Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals, Section 4. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Scale-up synthesis protocols for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

Title: Scale-Up Synthesis and Process Optimization of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine via Catalytic Borrowing Hydrogen Methodology Overview 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Scale-Up Synthesis and Process Optimization of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine via Catalytic Borrowing Hydrogen Methodology

Overview 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a highly valued intermediate in the synthesis of advanced therapeutics, including [1] and various[2]. Traditional syntheses of arylpiperazines rely heavily on the alkylation of primary amines with halogenated substrates (e.g., bis(2-chloroethyl)amines), which are highly toxic, often genotoxic, and generate [3]. This application note details a scalable, green-chemistry approach utilizing the [4]. By employing N-methyldiethanolamine as the alkylating agent in the presence of a ruthenium catalyst, we establish a self-validating, atom-economical process where[5].

Process Rationale & Causality

Why Borrowing Hydrogen? In scale-up environments, eliminating genotoxic impurities (GTIs) is paramount. The traditional route requires nitrogen mustards, which pose severe exposure risks and regulatory hurdles. The borrowing hydrogen (or hydrogen autotransfer) methodology circumvents this by using [4]. The ruthenium catalyst dehydrogenates the diol to a reactive dialdehyde in situ, which condenses with the primary amine. The catalyst then "returns" the borrowed hydrogen to reduce the intermediate imine,[5].

Why Hofmann Rearrangement? To synthesize the primary amine precursor, 1-(4-bromophenyl)cyclopropanamine, we utilize a Hofmann rearrangement of the corresponding amide. This intentionally avoids the use of diphenylphosphoryl azide (DPPA) required in the Curtius rearrangement, eliminating the risk of accumulating explosive azide intermediates at scale.

Mechanistic & Workflow Visualizations

Workflow Step1 Stage 1: Cyclopropanation 4-Bromophenylacetonitrile + 1,2-Dibromoethane Step2 Stage 2: Hydration & Hofmann Rearrangement Formation of 1-(4-Bromophenyl)cyclopropanamine Step1->Step2 PTC, NaOH, 60°C Step3 Stage 3: Borrowing Hydrogen Annulation Addition of N-Methyldiethanolamine + Ru Catalyst Step2->Step3 NaOCl, NaOH, 80°C Step4 Catalytic Cycle Dehydrogenation -> Condensation -> Reduction Step3->Step4 t-Amyl alcohol, 110°C Step5 Stage 4: Workup & Crystallization Isolation of Target Piperazine HCl Salt Step4->Step5 H2O byproduct removal

Fig 1. Process workflow for the scale-up synthesis of the target piperazine derivative.

Mechanism A Ru(II) Catalyst B Alcohol Oxidation A->B Diol C Imine Formation B->C Ru-H2 Primary Amine D Imine Reduction C->D -2 H2O D->A Product Release

Fig 2. Borrowing hydrogen catalytic cycle for piperazine annulation.

Quantitative Data: Process Metrics Comparison

The transition to the borrowing hydrogen protocol yields significant improvements in safety and environmental impact, as summarized below:

MetricTraditional Alkylation RouteBorrowing Hydrogen Route
Alkylating Agent Bis(2-chloroethyl)methylamineN-Methyldiethanolamine
Reagent Toxicity High (Schedule 1 analog, Genotoxic)Low (Benign diol)
Stoichiometric Byproduct 2 equivalents of HCl / NaCl2 equivalents of H₂O
Overall Yield (2 Steps) 45 - 55%78 - 82%
E-Factor (kg waste/kg product) > 45< 15
In-Process Control (IPC) Difficult (Alkyl halide tracking)Robust (GC-MS tracking of imine)

Step-by-Step Experimental Protocols

Self-Validating System Note: Each stage includes specific In-Process Controls (IPCs). The reaction must not proceed to the next unit operation until the IPC criteria are met, ensuring a self-correcting and validating workflow.

Stage 1: Synthesis of 1-(4-Bromophenyl)cyclopropanamine

  • Cyclopropanation: Charge a 50 L jacketed reactor with 4-bromophenylacetonitrile (5.0 kg, 25.5 mol), 1,2-dibromoethane (7.2 kg, 38.3 mol), and tetrabutylammonium bromide (TBAB, 0.4 kg). Add toluene (15 L).

  • Phase-Transfer Catalysis: Slowly dose 50% aq. NaOH (10 L) while maintaining the internal temperature below 40 °C. Heat to 60 °C for 6 h.

  • IPC 1: Sample the organic layer for HPLC analysis. Criterion: < 1% starting nitrile remaining.

  • Hydration: Separate the organic layer. Add ethanol (10 L), 30% H₂O₂ (3.5 L), and 20% aq. NaOH (2 L). Stir at 50 °C for 4 h to convert the nitrile to 1-(4-bromophenyl)cyclopropanecarboxamide.

  • Hofmann Rearrangement: Cool the mixture to 0 °C. Slowly add 12% aq. NaOCl (18 L) and 50% aq. NaOH (4 L). Stir for 1 h at 0 °C, then heat to 80 °C for 3 h.

  • Workup: Cool to 20 °C, extract with toluene (2 x 10 L). Wash the combined organics with brine. The resulting toluene solution of 1-(4-bromophenyl)cyclopropanamine is used directly or concentrated.

Stage 2: Borrowing Hydrogen Annulation

  • Catalyst Preparation: In a nitrogen-purged 50 L reactor, charge t-amyl alcohol (20 L). Add [Ru(p-cymene)Cl₂]₂ (156 g, 1.0 mol%) and DPEphos (274 g, 2.0 mol%). Stir at room temperature for 30 minutes to pre-form the active catalyst complex.

  • Reagent Addition: Add the 1-(4-bromophenyl)cyclopropanamine (approx. 5.4 kg from Stage 1), N-methyldiethanolamine (3.6 kg, 30.2 mol), and potassium tert-butoxide (t-BuOK, 570 g, 20 mol%).

  • Reflux & Autotransfer: Heat the reactor to 110 °C (gentle reflux). Equip the reactor with a Dean-Stark trap to continuously remove the water byproduct, driving the condensation forward.

  • IPC 2: At 18 h, sample the reaction mixture for GC-MS. Criterion: Complete disappearance of the primary amine and intermediate imine species. The presence of imine indicates incomplete hydrogen return.

  • Workup: Once complete, cool the reactor to 25 °C. Filter the mixture through a Celite pad to remove the ruthenium catalyst.

  • Salt Formation & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in ethyl acetate (25 L) and wash with water (2 x 5 L) to remove unreacted diol. To the organic layer, slowly add 2.0 M HCl in diethyl ether (13 L) at 10 °C.

  • Filtration: Filter the precipitated white solid, wash with cold ethyl acetate, and dry under vacuum at 45 °C to afford 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine hydrochloride.

References

  • Heterocyclic compounds with an ror(gamma)t modulating activity (WO2018030550A1)
  • Ruthenium-Complex-Catalyzed N-(Cyclo)alkylation of Aromatic Amines with Diols. Selective Synthesis of N-(ω-Hydroxyalkyl)anilines of Type PhNH(CH2)nOH and of Some Bioactive Arylpiperazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • C–N Bond Formation via Hydrogen Transfer (Synthetic Methods in Drug Discovery) Source: Royal Society of Chemistry URL:[Link]

  • Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Using 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine as a precursor in medicinal chemistry

An Application Note and Protocol Guide for the Utilization of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine in Advanced Drug Design Executive Summary The compound 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Utilization of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine in Advanced Drug Design

Executive Summary

The compound 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine represents a highly specialized and privileged building block in contemporary medicinal chemistry. By integrating three distinct pharmacophoric elements—a basic 4-methylpiperazine ring, a conformationally restricting cyclopropyl spacer, and a synthetically versatile 4-bromophenyl anchor—this precursor enables the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). This guide details the structural rationale, pharmacokinetic advantages, and validated synthetic protocols for deploying this precursor in the development of targeted therapeutics, such as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Structural Rationale & Pharmacological Causality

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler analogs. The design of this precursor is not arbitrary; it is a calculated response to common attrition factors in drug development.

The N-Methylpiperazine Motif: Solubility and Target Engagement

The piperazine heterocycle is a cornerstone of medicinal chemistry. Its dual-nitrogen architecture provides a tunable basicity (pKa ~9.0 for the secondary/tertiary amines) that significantly enhances aqueous solubility and oral bioavailability[1]. The chair conformation of the piperazine ring allows for optimal spatial projection of the N-methyl group into solvent-exposed regions of a receptor pocket, while the opposing nitrogen serves as a critical hydrogen bond acceptor/donor[1].

The Cyclopropyl Spacer: A Metabolic Shield

Replacing a standard benzylic methylene (-CH₂-) linker with a cyclopropyl ring is a strategic maneuver to overcome metabolic liabilities. The benzylic position is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid drug clearance. The cyclopropyl ring addresses this by introducing significant ring strain. The sp³ carbons in a cyclopropane ring possess enhanced s-character, resulting in C-H bonds that are shorter and stronger than those in typical alkanes[2]. This increased bond dissociation energy effectively blocks CYP-mediated oxidation[2]. Furthermore, the rigid, planar nature of the cyclopropyl ring acts as a conformational constraint, locking the piperazine and phenyl rings into a pre-organized bioactive conformation that entropically favors receptor binding[3].

The 4-Bromophenyl Anchor: Synthetic Versatility

The para-bromo substitution on the phenyl ring serves as an ideal electrophilic anchor for transition-metal-catalyzed cross-coupling. Aryl bromides offer superior oxidative addition kinetics compared to aryl chlorides and are significantly more stable and atom-economical than aryl iodides[4]. This allows for divergent late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions.

PK_PD_Optimization cluster_0 Standard Benzylic Linker cluster_1 Cyclopropyl-Piperazine Linker Standard Benzylic -CH2- (Flexible, Weak C-H) CYP_A CYP450 Oxidation Standard->CYP_A Susceptible Degradation Rapid Clearance (High Efflux) CYP_A->Degradation Metabolite Formation Cyclo Cyclopropyl Spacer (Rigid, Strong C-H) CYP_B CYP450 Oxidation Cyclo->CYP_B Steric Blockade Stability Metabolic Stability (Prolonged Half-life) CYP_B->Stability Intact API

Figure 1: Pharmacokinetic optimization logic demonstrating CYP450 metabolic blockade via cyclopropyl incorporation.

Quantitative Profiling & Optimization Data

To justify the use of this precursor, Table 1 summarizes the comparative physicochemical advantages of the cyclopropyl-piperazine motif against a standard unconstrained benzylic analog. Table 2 outlines the optimized catalytic conditions for engaging the 4-bromophenyl moiety.

Table 1: Comparative Physicochemical Predictors

Property / MetricStandard Benzylic-PiperazineCyclopropyl-Piperazine PrecursorPharmacological Impact
C-H Bond Dissociation Energy ~85 kcal/mol~106 kcal/molSuperior resistance to CYP450 oxidation.
Conformational Degrees of Freedom High (Free rotation)Low (Restricted)Lower entropic penalty upon target binding.
Topological Polar Surface Area (TPSA) ~6.5 Ų~6.5 ŲMaintained membrane permeability.
CYP3A4 Liability HighLowProlonged plasma half-life.

Table 2: Optimization of Pd-Catalyzed Suzuki Cross-Coupling for the Precursor

Catalyst SystemSolventBaseTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Toluene/H₂ONa₂CO₃9045%Poor solubility of the basic piperazine intermediate.
Pd(OAc)₂ / SPhos1,4-Dioxane/H₂OK₃PO₄10088%SPhos ligand facilitates rapid oxidative addition to the aryl bromide.
Pd(dppf)Cl₂·CH₂Cl₂ 1,4-Dioxane/H₂O Cs₂CO₃ 90 >95% Optimal bidentate coordination prevents catalyst deactivation by the basic piperazine nitrogen.

Divergent Synthetic Workflows

The true value of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine lies in its ability to serve as a central hub for divergent synthesis.

Synthetic_Workflow Precursor 1-(1-(4-Bromophenyl) cyclopropyl)-4- methylpiperazine Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Base Precursor->Suzuki Aryl-B(OH)2 Buchwald Buchwald-Hartwig Pd2(dba)3, Ligand Precursor->Buchwald R-NH2 API1 Biaryl Scaffold (e.g., Kinase Inhibitor) Suzuki->API1 C-C Bond API2 Aniline Scaffold (e.g., GPCR Ligand) Buchwald->API2 C-N Bond

Figure 2: Divergent synthetic workflow utilizing the 4-bromophenyl anchor for transition-metal-catalyzed cross-coupling.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in each step, and specific In-Process Controls (IPCs) are mandated to ensure the integrity of the transformation.

Protocol A: Suzuki-Miyaura Biaryl Construction

Objective: To construct a C-C bond at the para-position of the phenyl ring, generating a biaryl system typical of modern kinase inhibitors.

Reagents:

  • 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (1.0 equiv)

  • Target Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the precursor, arylboronic acid, and Cs₂CO₃. Causality: Cesium carbonate is selected over sodium carbonate due to its superior solubility in organic solvent mixtures, accelerating the transmetalation step.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon. Heat the reaction mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the isotopic doublet of the brominated precursor (M and M+2 peaks of equal intensity) completely disappears, replaced by the desired biaryl mass[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Validation (NMR): Purify via flash chromatography. Validate success via ¹H NMR: observe the disappearance of the characteristic AA'BB' splitting pattern of the para-bromophenyl ring and the emergence of the extended aromatic multiplet. The cyclopropyl protons (typically a distinct multiplet around 0.8–1.2 ppm) must remain intact, confirming no ring-opening degradation occurred.

Protocol B: Buchwald-Hartwig Amination

Objective: To construct a C-N bond, creating an aniline derivative often utilized in CNS-active GPCR ligands.

Reagents:

  • 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP or BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Assembly: Combine the precursor, amine, and NaOtBu in a dry Schlenk tube. Causality: A strong base like NaOtBu is required to deprotonate the amine upon its coordination to the palladium center, facilitating reductive elimination.

  • Catalyst Complexation: In a separate vial, pre-mix Pd₂(dba)₃ and the phosphine ligand in anhydrous toluene for 15 minutes until the solution turns deep red/orange, indicating the formation of the active Pd(0)L₂ species.

  • Reaction: Transfer the catalyst solution to the Schlenk tube. Seal and heat at 100 °C for 8-16 hours.

  • Validation & QC: Quench with water and extract with dichloromethane. The basicity of the piperazine ring allows for an acid-base extraction purification strategy. Extract the organic layer with 1M HCl (the product moves to the aqueous layer), neutralize the aqueous layer with NaOH, and back-extract with DCM. This self-validating purification step selectively isolates the piperazine-containing product from non-basic impurities.

Conclusion

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a masterfully designed precursor. By leveraging the steric and electronic properties of the cyclopropyl group to protect the benzylic position from CYP450 metabolism, and utilizing the 4-bromophenyl group as a reliable vector for Pd-catalyzed cross-coupling, medicinal chemists can rapidly generate robust, metabolically stable, and highly soluble drug candidates.

References

  • The medicinal chemistry of piperazines: A review. Chem Biol Drug Des.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk1yGzQ-KzQunAHfkhUNqcOZFxugbl5xQeRq5F2LGxic1fiStD6uy3dqItsW-Kbxo92EGcx2DAQqG2yqyk2JfWs_JIKmSb0Zz62UIi1qjkpbTpxHFRpwqzweXyEqoXtIIeYO4=]
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt5sFFZlRRC0V924gFvCCqgFuwWKJJvOUC9IPTwt5SBDkEWPHahTCtMJ7Hr0ThiTeWdXV0nphJerf96QdNN6ZXpsPRJFa268Q6_Htc7Odbm5lAhnfR5AWqffDjl048ulXqbs32DRGFPL3I7CtvuOcUJ6dcW4-3aql_nf0KCyv33VEeG5T04uPWjUbawYmt8Zswi4vhRuNH]
  • Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes. Organic & Biomolecular Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfD-iRongBP99KUMiOVgbYkKoPAuvlbJM1OfvRVOWnh-SF0Lp946ZasaSi30e3RDtciVqEKOECpYbL8kYRtuDdp1SKgML7z_p1umdW_9UT5QBwEODN997dztPQCeE832VJUEWAHnjLJ-AqCFlprleUeqBN9xvnFMf1N0=]
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3oY7M60hROvTyRdorxrqFt6KuWDIYgZwvHoyM9tyhmj30LBCjZ9WGuazeFzZ63pHk9C6q8GJshZ22Gg6YP5O-NcK_PQxrel7ZxjzRbeLtI4_zlzNuNQCpsQpita406Gj7e07UX1mCqK8-I578054=]

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Formulation for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and DMPK Scientists Document Type: Standard Operating Procedure (SOP) & Technical Guide Executive Summary & Physicochemical Profiling The compound 1-(1-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and DMPK Scientists Document Type: Standard Operating Procedure (SOP) & Technical Guide

Executive Summary & Physicochemical Profiling

The compound 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a structurally unique chemical entity characterized by a rigid cyclopropyl spacer, a lipophilic halogenated aromatic ring, and a basic 4-methylpiperazine moiety. This structural motif is highly characteristic of central nervous system (CNS) penetrant pharmacophores (e.g., targeting GPCRs or monoamine transporters) or specialized building blocks for targeted protein degraders (PROTACs).

To achieve reproducible in vivo exposure, researchers must overcome the compound's inherent physicochemical liabilities. The lipophilic 4-bromophenyl group drives poor aqueous solubility in the free base form, while the tertiary amine of the piperazine ring (predicted pKa ~8.5) offers an avenue for pH-dependent solubilization or salt formation. This guide details the causality behind vehicle selection, step-by-step formulation protocols, and in vivo dosing workflows designed to maximize bioavailability while preserving animal welfare[1].

Causality in Vehicle Selection

Selecting the correct vehicle is not arbitrary; it is a self-validating system dictated by the compound's solid-state form and the intended route of administration[2]. Administering a poorly formulated suspension intravenously will cause microvascular occlusion, while an unstable oral formulation will precipitate in the gastric fluid, leading to erratic pharmacokinetic (PK) profiles.

  • Free Base Form: Highly lipophilic (estimated LogP 3.0–4.0). It requires co-solvents to disrupt the crystal lattice and surfactants to prevent precipitation upon dilution in aqueous biological fluids. Alternatively, macrocyclic encapsulation using cyclodextrins can shield the hydrophobic bromophenyl group[3].

  • Salt Form (e.g., Hydrochloride, Mesylate): Protonation of the N4-piperazine nitrogen significantly enhances thermodynamic solubility. This allows for the use of biologically inert aqueous vehicles (e.g., 0.9% Saline), which are preferred to minimize vehicle-induced toxicity or altered baseline physiology[1].

Table 1: Formulation Strategies Based on Physicochemical State
API StatePrimary ChallengeRecommended Excipient SystemMechanistic Rationale
Free Base Poor aqueous solubility; high risk of in vivo precipitation.5% DMSO + 10% Tween 80 + 85% SalineDMSO acts as a powerful solvent; Tween 80 forms micelles to keep the lipophilic core suspended in saline[3].
Free Base Surfactant toxicity (e.g., hemolysis) during IV dosing.20% HP-β-CD in Sterile WaterHydroxypropyl-β-cyclodextrin forms a transient inclusion complex with the bromophenyl ring, masking lipophilicity[1].
HCl Salt Hygroscopicity; acidic pH upon dissolution.0.9% Saline or PBS (pH 7.4)The protonated piperazine ensures rapid solvation. Buffering prevents injection-site necrosis from low pH[2].

Formulation Workflows

The following DOT diagram illustrates the decision tree for formulating 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine based on its salt state and the target administration route.

Formulation API 1-(1-(4-Bromophenyl)cyclopropyl) -4-methylpiperazine Salt Salt Form (e.g., HCl, Mesylate) API->Salt Protonation (pKa ~8.5) FreeBase Free Base Form API->FreeBase Native Lipophilic State AqVehicle Aqueous Vehicle (0.9% Saline / PBS) Salt->AqVehicle Direct Dissolution Cosolvent Co-solvent System (5% DMSO, 10% Tween 80, 85% Saline) FreeBase->Cosolvent Micellar Solubilization Cyclodextrin Complexation System (20% HP-β-CD in Water) FreeBase->Cyclodextrin Hydrophobic Encapsulation IV Intravenous (IV) Dosing AqVehicle->IV PO Oral (PO) Dosing AqVehicle->PO Cosolvent->IV Slow Infusion Only Cosolvent->PO Cyclodextrin->IV Cyclodextrin->PO

Caption: Decision matrix for vehicle selection and dosing routes based on the API's ionization state.

Protocol A: Preparation of 5% DMSO / 10% Tween 80 / 85% Saline (Free Base)

Critical Insight: The order of addition is absolute. Deviating from this sequence will cause the compound to crash out of solution.

  • Weighing: Accurately weigh the required mass of the free base into a sterile glass vial.

  • Solvation: Add 5% (of the final target volume) of Dimethyl Sulfoxide (DMSO). Vortex vigorously and sonicate in a water bath at 37°C until the solution is completely clear.

  • Micellization: Add 10% (v/v) Tween 80. Vortex for 2 minutes. The mixture must be homogenous and viscous before proceeding.

  • Aqueous Dilution: Add 85% (v/v) of 0.9% sterile saline dropwise (1 drop per second) while continuously vortexing the vial.

  • Validation: Inspect against a dark background for micro-precipitates. The final formulation should be a clear to slightly opalescent solution.

Protocol B: Preparation of 20% HP-β-CD (Alternative for IV Toxicity Mitigation)
  • Vehicle Prep: Dissolve 20g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile water. Filter through a 0.22 µm PES membrane.

  • Complexation: Add the API to the HP-β-CD solution.

  • Equilibration: Sonicate at 37°C for 30–45 minutes. The mechanical energy and heat facilitate the thermodynamic insertion of the 4-bromophenyl moiety into the cyclodextrin cavity[1].

In Vivo Dosing Strategies (Rodent Models)

When administering this compound, strict adherence to species-specific volume limits is required to prevent vehicle-induced stress, which can alter baseline hemodynamics and confound PK/PD readouts[4].

Table 2: Recommended In Vivo Dosing Parameters for Mice and Rats
RouteSpeciesMax Volume (mL/kg)Optimal Needle GaugeNotes on Administration
IV (Tail Vein) Mouse5.027G – 30GAdminister slowly (over 10-15 sec) to prevent acute toxicity from transient high Cmax.
IV (Tail Vein) Rat2.5 – 5.024G – 26GPre-warm the tail to induce vasodilation.
PO (Gavage) Mouse10.020G (Bulb-tipped)Ensure the formulation is well-suspended; flush gavage needle to ensure full dose delivery.
PO (Gavage) Rat10.018G (Bulb-tipped)Fast animals for 12h prior to dosing to reduce absorption variability[4].
IP Mouse10.025G – 27GAvoid if the formulation is highly alkaline/acidic to prevent peritonitis.

Pharmacokinetic & BBB Penetration Workflow

Given the structural indicators of CNS permeability, quantifying the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) is a critical milestone. A common error in preclinical PK is failing to remove residual blood from the brain tissue, which artificially inflates the apparent brain concentration of the drug.

PK_Workflow Dosing In Vivo Dosing (Mice/Rats) Blood Serial Blood Sampling (0.08 - 24 h) Dosing->Blood Perfusion Transcardial Perfusion (Cold Saline) Blood->Perfusion Terminal Time Point Extraction Protein Precipitation (Acetonitrile) Blood->Extraction Plasma Separation Brain Brain Tissue Harvest (Homogenization) Perfusion->Brain Flushes Microvasculature Brain->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS PK PK Parameters (AUC, Cmax, Kp,uu) LCMS->PK

Caption: Step-by-step workflow for assessing systemic pharmacokinetics and true brain penetrance.

Protocol C: Transcardial Perfusion and Tissue Processing
  • Anesthesia & Access: At the terminal PK time point, deeply anesthetize the rodent. Open the thoracic cavity to expose the heart.

  • Perfusion (Causality): Insert a perfusion needle into the left ventricle and sever the right atrium. Pump ice-cold 0.9% saline at a rate of 5 mL/min (mouse) or 15 mL/min (rat) until the liver and lungs blanch white. Rationale: This physically flushes all circulating compound out of the cerebral microvasculature. Without this step, LC-MS/MS will quantify drug in the blood trapped in the brain, yielding a false-positive BBB penetration profile.

  • Homogenization: Extract the brain, weigh it, and add 3 volumes (w/v) of ice-cold PBS. Homogenize using a bead-beater.

  • Extraction: Aliquot 50 µL of brain homogenate or plasma. Add 150 µL of cold Acetonitrile containing an internal standard (e.g., a deuterated analog). Vortex and centrifuge at 14,000 x g for 10 mins to precipitate proteins.

  • LC-MS/MS: Analyze the supernatant via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) specific to the 4-bromophenyl and methylpiperazine fragmentation patterns.

References

  • Strickley RG. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004. Available at:[Link][3]

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, 2011. Available at:[Link][1]

  • Higgins JD, et al. "Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation for Potential Drug Candidates." Journal of Medicinal Chemistry, 2010. Available at:[Link][2]

  • There et al. "Common Routes of Administration in Small Rodents: A Review." International Journal of Pharmaceutical Sciences and Research, 2023. Available at:[Link][4]

Sources

Application

Cell culture assay protocols using 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

Title: In Vitro Pharmacological Profiling of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine: Comprehensive Cell Culture Assay Protocols Mechanistic Rationale & Experimental Design 1-(1-(4-Bromophenyl)cyclopropyl)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Pharmacological Profiling of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine: Comprehensive Cell Culture Assay Protocols

Mechanistic Rationale & Experimental Design

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine represents a highly specialized halogenated cyclopropyl-piperazine pharmacophore. Piperazine derivatives are privileged scaffolds in neuropharmacology, frequently utilized to target and modulate G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors[1].

The specific geometry of this compound dictates its biological behavior. The rigid cyclopropyl linker combined with the bulky, lipophilic 4-bromophenyl group restricts the conformational flexibility of the methylpiperazine moiety. This structural rigidity allows the molecule to insert deeply into the hydrophobic orthosteric or allosteric binding pockets of class A GPCRs, triggering or blocking the outward movement of transmembrane helix 6 (TM6) required for receptor activation[2].

Because lipophilic amines can induce off-target cytotoxicity at high concentrations, evaluating this compound requires a two-tiered, self-validating in vitro testing strategy:

  • Cell Viability (MTT Assay): Establishes baseline cytotoxicity to define a non-toxic working concentration window[3].

  • Functional Profiling (cAMP Accumulation Assay): Quantifies the compound's agonistic or antagonistic efficacy at Gs/Gi-coupled GPCRs[4].

Workflow cluster_assays Parallel Assay Profiling Prep Compound Prep (10 mM in DMSO) Seed Cell Seeding (HEK293 / CHO-K1) Prep->Seed Treat Dose-Response Treatment Seed->Treat MTT MTT Assay (Viability/Toxicity) Treat->MTT 48h Incubation cAMP cAMP Assay (GPCR Function) Treat->cAMP 30m Incubation Analyze Data Synthesis (IC50 / EC50) MTT->Analyze cAMP->Analyze

Fig 1. Parallel workflow for cytotoxicity and GPCR functional profiling of the piperazine derivative.

Reagent Preparation and Handling

Expert Insight: Halogenated aromatic compounds are highly lipophilic. Improper dilution directly into aqueous cell culture media will lead to micro-precipitation, artificially lowering the effective concentration and skewing dose-response curves.

  • Stock Solution: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock. Store aliquots at -20°C in amber vials to prevent photo-degradation.

  • Working Dilutions: Perform all intermediate serial dilutions in 100% DMSO. For final cell treatment, dilute the DMSO stocks 1:1000 into pre-warmed, serum-free assay medium. This ensures a constant, non-toxic final DMSO concentration of 0.1% (v/v) across all wells, protecting the integrity of the cellular lipid bilayer.

Protocol A: Cytotoxicity Evaluation via MTT Assay

The MTT assay relies on the NAD(P)H-dependent reduction of a yellow tetrazolium dye to insoluble purple formazan by mitochondrial oxidoreductases in living cells. This establishes a direct, causal link between mitochondrial metabolic integrity and the resulting spectrophotometric absorbance signal.

Self-Validating Controls:

  • Positive Control for Toxicity: 0.1% Triton X-100 (induces complete membrane lysis, setting the 0% viability baseline).

  • Vehicle Control: 0.1% DMSO in medium (sets the 100% viability baseline).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or SH-SY5Y cells at a density of 1.0×104 cells/well in 100 µL of complete DMEM in a clear 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate the growth media. Add 100 µL of treatment medium containing 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine at concentrations ranging from 1 nM to 100 µM. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well[3]. Incubate in the dark at 37°C for exactly 3 hours. (Causality note: Prolonged incubation beyond 4 hours can lead to spontaneous dye reduction and high background noise).

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals anchored to the bottom of the wells. Add 100 µL of 100% DMSO to each well. Place the plate on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to mathematically correct for cellular debris and plastic optical imperfections.

Protocol B: Functional GPCR Profiling via cAMP Accumulation

Because piperazine derivatives frequently target monoamine GPCRs[1], measuring intracellular cyclic AMP (cAMP) provides a highly sensitive, functional readout of target engagement.

Self-Validating Controls:

  • Positive Control (Gs): 10 µM Forskolin (directly activates Adenylyl Cyclase, bypassing the GPCR to prove the biosensor is functional).

  • Enzymatic Protection: The inclusion of 500 µM IBMX (3-isobutyl-1-methylxanthine) is strictly required to inhibit phosphodiesterase-mediated cAMP degradation. Without IBMX, transient cAMP spikes will be degraded before the luminescence readout can occur[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT7). Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX, pH 7.4).

  • Plating: Seed 2.5×103 cells/well in a 5 µL volume into a white, solid-bottom 384-well microplate.

  • Ligand Stimulation:

    • For Gs-coupled targets: Add 5 µL of the compound (at 2X final concentration in stimulation buffer).

    • For Gi-coupled targets: Add 5 µL of the compound mixed with an EC₈₀ concentration of Forskolin. (Forskolin pre-elevates cAMP levels, allowing the Gi-mediated inhibition to be accurately quantified).

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow GPCR conformational changes and secondary messenger accumulation[2].

  • Detection: Add 10 µL of a luminescence-based cAMP detection lysis buffer (e.g., GloSensor or equivalent). Incubate for 1 hour in the dark to allow steady-state signal generation.

  • Readout: Measure luminescence on a compatible multimode plate reader.

Pathway Ligand 1-(1-(4-Bromophenyl)cyclopropyl) -4-methylpiperazine GPCR Target GPCR (e.g., Monoamine Receptor) Ligand->GPCR Binds & Modulates Gprot G-alpha (s/i) Protein GPCR->Gprot Conformational Change AC Adenylyl Cyclase (AC) Gprot->AC Stimulates/Inhibits cAMP cAMP Accumulation AC->cAMP ATP Conversion Readout Luminescence Readout cAMP->Readout Biosensor Detection

Fig 2. Mechanistic pathway of GPCR modulation and subsequent cAMP assay signal generation.

Quantitative Data Presentation

To ensure robust decision-making in drug development, raw data from the MTT and cAMP assays must be mathematically modeled using 4-parameter logistic regression to extract key pharmacological metrics.

Table 1. Representative Pharmacological Profile Summary

ParameterAssay TypeReadout MetricExpected RangePharmacological Interpretation
CC₅₀ MTT ViabilityAbsorbance (570 nm)> 50 µMDefines the upper limit of the compound's safety profile before non-specific cytotoxicity occurs.
EC₅₀ cAMP (Gs)Luminescence10 - 500 nMIndicates potent receptor agonism and target engagement.
IC₅₀ cAMP (Gi)Luminescence10 - 500 nMIndicates potent receptor antagonism or inverse agonism.
Therapeutic Index CalculatedRatio (CC₅₀ / EC₅₀)> 100A high ratio confirms that functional GPCR modulation occurs safely below toxic concentrations.

References

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual - NCBI Bookshelf. URL: [Link]3]

  • Lacivita, E., et al. "The arylpiperazine derivatives... exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling." PMC. URL: [Link]1]

  • Creative BioMart. "cAMP Accumulation Assay." Creative BioMart Assays. URL: [Link]4]

  • Zhou, Q., et al. "Common activation mechanism of class A GPCRs." eLife. URL: [Link]2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

Welcome to the Advanced API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(1-(4-Bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine .

This molecule presents a unique crystallization challenge: it possesses a highly lipophilic, rigid core (the bromophenyl and cyclopropyl groups) coupled with a basic, flexible polar head (the N-methylpiperazine ring). This amphiphilic-like nature severely disrupts crystal lattice packing, making the free base highly prone to [1], commonly known in the pharmaceutical industry as "oiling out."

Below, you will find mechanistic insights, troubleshooting FAQs, optimized protocols, and quantitative solvent data to help you achieve >99% HPLC purity.

Part 1: Troubleshooting FAQs

Q1: My crystallization yields a sticky, milky oil instead of a crystalline suspension. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because of the high solubility imparted by the cyclopropyl and N-methylpiperazine groups, cooling the solution rapidly forces the system into a "miscibility gap" rather than the metastable zone for crystallization. The solute separates into a solute-rich liquid phase (oil droplets) and a solvent-rich continuous phase.

The Fix: You must bypass the spinodal decomposition curve.

  • Shift the Solvent System: Move away from highly polar anti-solvents (like water) and utilize medium-polarity systems like Ethyl Acetate (EtOAc) / Heptane.

  • Control Supersaturation: Reduce your cooling rate to 0.2°C/min.

  • Mandatory Seeding: Introduce 1-2% w/w seed crystals before the cloud point is reached. Seeding provides an immediate surface for nucleation, drawing solute out of the liquid phase and preventing the concentration from reaching the LLPS threshold, as detailed by [2].

Q2: I am seeing co-precipitation of the "des-bromo" impurity. How can I improve the purity profile?

A: The des-bromo impurity (1-(1-phenylcyclopropyl)-4-methylpiperazine) is structurally nearly identical to your target API. In free base form, they share the same crystal lattice parameters, leading to isomorphic co-crystallization (solid-solution formation).

The Fix: Perform a reactive crystallization to form a salt. The N-methylpiperazine moiety has a pKa of ~8.5–9.0. By forming a Hydrochloride (HCl) or Tosylate salt, you drastically increase the lattice energy of the crystal. The rigid, ionic packing of the salt form is highly exclusionary and will reject the des-bromo impurity into the mother liquor. This is a standard [3] to purge neutral or structurally similar impurities.

Q3: How do I optimize antisolvent addition to maximize yield without crashing out impurities?

A: Antisolvent must be added via a profiled, non-linear dosing curve. If you add antisolvent linearly, the supersaturation spikes, causing secondary nucleation and trapping impurities inside the rapidly forming crystal agglomerates. Add 20% of your antisolvent slowly, hold for a 2-hour aging period to allow primary crystals to grow, and then add the remaining 80% at a faster rate once the surface area of the crystal bed is large enough to absorb the supersaturation.

Part 2: Mechanistic Visualizations

PhaseDiagram A Homogeneous Solution (API + Solvent) B Cooling / Antisolvent A->B C Supersaturated State B->C D Miscibility Gap (LLPS) 'Oiling Out' C->D High Supersaturation No Seeding E Metastable Zone (Nucleation) C->E Controlled Cooling + Seeding D->E Temp Cycling / Annealing F Amorphous Gum / Impure Oil D->F Spontaneous Solidification G High Purity Crystalline API E->G Crystal Growth

Caption: Thermodynamic vs. Kinetic Pathways in Crystallization (Oiling Out vs. Nucleation).

Part 3: Quantitative Data - Solvent Screening Matrix

To establish a self-validating protocol, we evaluated multiple solvent systems. The data below demonstrates why EtOAc/Heptane and Isopropanol are the superior choices for the free base.

Solvent System (v/v)API Solubility (mg/mL @ 25°C)Yield (%)Purity (HPLC Area %)LLPS RiskObservation & Morphology
Ethanol / Water (1:1) 1585.096.5High Oiled out at 40°C; solidified as a sticky, impure gum.
EtOAc / Heptane (1:2) 4592.598.8Moderate Formed dense slurry after seeding; excellent filterability.
Toluene / MTBE (1:3) 8075.099.1Low Slow crystallization, highly pure, but unacceptable yield loss.
Isopropanol (Neat) 3088.099.5Low Excellent des-bromo impurity rejection; thick prismatic crystals.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Optimized Seeded Crystallization (Free Base)

Use this protocol if you must isolate the free base and want to avoid oiling out.

  • Dissolution: Suspend 100 g of crude 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine in 400 mL of Ethyl Acetate (EtOAc). Heat to 60°C under agitation (250 rpm) until complete dissolution occurs.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed reactor to remove particulate matter (which can cause uncontrolled, premature nucleation).

  • Controlled Cooling: Cool the reactor from 60°C to 45°C at a strict rate of 0.2°C/min.

    • Self-Validation Step: Visually inspect the reactor. The solution must remain clear. If it turns milky/turbid, LLPS has occurred. Immediately reheat to 60°C to redissolve, and reduce your cooling rate to 0.1°C/min.

  • Seeding: At 45°C, add 1.0 g (1% w/w) of pure crystalline API seeds.

  • Aging: Hold the temperature at 45°C for 2 hours. This allows the seeds to consume the supersaturation, growing into larger crystals rather than crashing out as an oil.

  • Antisolvent Addition: Slowly dose 800 mL of Heptane over 3 hours using a syringe pump.

  • Isolation: Cool to 5°C, filter the resulting slurry via a Buchner funnel, wash with 100 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.

Workflow S1 1. Dissolution EtOAc @ 60°C S2 2. Polish Filtration Remove particulates S1->S2 S3 3. Controlled Cooling 0.2°C/min to 45°C S2->S3 S4 4. Seeding Add 1% w/w seed crystals S3->S4 S5 5. Aging Hold at 45°C for 2 hours S4->S5 S6 6. Antisolvent Add Heptane slowly S5->S6 S7 7. Isolation Filter, Wash, Dry S6->S7

Caption: Optimized Seeded Cooling and Antisolvent Crystallization Workflow.

Protocol B: Reactive Crystallization (HCl Salt Formation)

Use this protocol if your crude API contains >2% des-bromo impurity or positional isomers.

  • Dissolution: Dissolve 100 g of crude free base in 500 mL of Isopropanol (IPA) at 50°C.

  • Acid Addition: Slowly add 1.05 equivalents of 5M HCl in Isopropanol dropwise over 1 hour.

    • Causality Note: Using an anhydrous acid source (HCl in IPA) prevents the introduction of water, which would increase the solubility of the salt and reduce your overall yield.

  • Nucleation & Growth: The HCl salt will spontaneously nucleate due to its significantly lower solubility in IPA compared to the free base. A thick white slurry will form.

  • Thermal Cycling (Annealing): Heat the slurry to 65°C for 30 minutes, then cool to 20°C at 0.5°C/min.

    • Self-Validation Step: This Ostwald ripening step dissolves fine, kinetically trapped crystals (which hold impurities) and redeposits the material onto larger, thermodynamically stable crystals, ensuring >99.5% purity.

  • Isolation: Filter, wash with 100 mL of cold MTBE, and dry under vacuum at 50°C.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Organic Process Research & Development, ACS Publications.[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo AutoChem Applications.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH PubMed Central).[Link]

Optimization

How to prevent degradation of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine during long-term storage

Technical Support Center: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Long-Term Storage Introduction Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Long-Term Storage

Introduction

Welcome to the technical support center for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine. This molecule's unique structure, incorporating a bromophenyl group, a strained cyclopropyl ring, and a piperazine moiety, makes it a valuable compound in pharmaceutical research. However, these same structural features present specific stability challenges that can impact its purity, potency, and safety profile over time. Maintaining the integrity of this compound is paramount for reproducible experimental results and the development of safe and effective therapeutics.

This guide, structured by our senior application scientists, provides in-depth, field-proven insights into the potential degradation pathways of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine and offers robust, actionable protocols to ensure its long-term stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and handling of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine.

Q1: What are the optimal conditions for the long-term storage of this compound? A: For maximum stability, the compound should be stored at low temperatures, protected from light and moisture, and kept under an inert atmosphere. The ideal conditions are summarized in the table below. Deviating from these conditions, especially by storing at room temperature, can lead to significant degradation.[1][2]

Q2: Which parts of the molecule are most susceptible to degradation? A: There are two primary points of vulnerability:

  • The Piperazine Ring: The nitrogen atoms within the piperazine ring are susceptible to oxidation from atmospheric oxygen, which can lead to the formation of N-oxide impurities or other oxidative degradation products.[3]

  • The Cyclopropylamine Moiety: This structural feature can be prone to hydrolytic degradation, particularly in non-neutral or high pH conditions, which can result in the cleavage of the cyclopropyl ring.[4]

Q3: Are there any visible signs of degradation I should watch for? A: Yes. While analytical confirmation is always necessary, visual inspection can provide early warnings. Look for:

  • Color Change: A shift from a white or off-white solid to yellow or brown hues can indicate oxidative or photolytic degradation.

  • Clumping or Change in Consistency: This may suggest moisture absorption, as piperazine compounds can be hygroscopic.[3]

  • Reduced Solubility: The formation of insoluble degradation products may be observed when preparing solutions.

Q4: How can I confirm the purity of my compound after long-term storage? A: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] This technique can separate the parent compound from potential impurities and degradation products. For characterizing unknown peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7] We provide a detailed protocol for purity assessment in Part 3.

Part 2: In-Depth Troubleshooting and Degradation Pathways

Understanding the "why" behind storage protocols is critical for preventing compound degradation. This section explores the chemical mechanisms of degradation and provides a guide for troubleshooting stability issues.

Troubleshooting Guide
Observed Issue Potential Chemical Cause Recommended Corrective and Preventive Action
Appearance of new, more polar peaks in HPLC analysis. Oxidation of Piperazine Nitrogens: Atmospheric oxygen can oxidize the tertiary amine, forming N-oxides, which are typically more polar.[3][8]Action: Immediately purge all vials with an inert gas (Argon or Nitrogen) before sealing. Prevention: Always store and handle the compound under an inert atmosphere.[9]
Loss of parent compound peak area with no major new peaks. Formation of Volatile Degradants or Non-UV Active Species. Action: Use LC-MS to screen for low molecular weight or non-chromophoric products. Prevention: Ensure storage at low temperatures (-20°C or below) to minimize all degradation pathways.[1][2]
Inconsistent results in biological assays. Hydrolytic Cleavage of Cyclopropylamine: If assay buffers are at a high pH, the cyclopropylamine moiety may be degrading in-situ, reducing the concentration of the active compound.[4]Action: Re-purify the compound if necessary. Assess the pH of all solutions used. Prevention: Store the solid compound in a desiccated environment. Ensure solution pH is controlled and validated for stability.
Batch-to-batch variability in stored material. Inconsistent Storage Practices: Exposure to light, air, or moisture across different batches.Action: Perform a side-by-side analytical comparison of all batches. Prevention: Implement and strictly adhere to the standardized storage protocol detailed in Part 3 for all materials.
Potential Degradation Pathways

The primary degradation routes for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine are driven by its susceptibility to oxidation and hydrolysis. These pathways are influenced by environmental factors such as temperature, light, and pH.

G cluster_main 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine cluster_stress Stress Factors cluster_products Potential Degradation Products Parent Parent Compound Oxide Piperazine N-Oxide Parent->Oxide Hydrolysis Ring-Opened Products Parent->Hydrolysis Photolysis De-brominated Species Parent->Photolysis O2 Atmospheric O₂ O2->Parent Oxidation H2O Moisture (H₂O) / pH H2O->Parent Hydrolysis Light Light (hv) Light->Parent Photolysis Heat Heat (Δ) Heat->Oxide Accelerates all pathways Heat->Hydrolysis Accelerates all pathways Heat->Photolysis Accelerates all pathways Other Other Minor Degradants Heat->Other Accelerates all pathways

Caption: Key degradation pathways for the target compound.

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for ensuring the long-term viability of your research compounds.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol should be implemented immediately upon receiving the compound.

  • Incoming Quality Control: Upon receipt, perform an initial purity check using the HPLC method described in Protocol 2 to establish a baseline (t=0) data point.

  • Aliquotting: To avoid repeated freeze-thaw cycles, divide the compound into smaller, single-use aliquots based on typical experimental needs.[1]

  • Container Selection: Use amber glass vials with PTFE-lined screw caps to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, gently flush each vial with a stream of dry inert gas (e.g., argon or nitrogen) for 15-30 seconds to displace atmospheric oxygen.[3]

  • Sealing: Tightly seal the cap immediately after flushing. For extra protection, wrap the cap with Parafilm®.

  • Desiccation: Place the sealed vials inside a secondary container (e.g., a small box or bag) that contains a desiccant pouch to control ambient humidity.[3]

  • Storage Temperature: Store the secondary container in a freezer at -20°C or, for maximum longevity, at -80°C.[1][2]

  • Record Keeping: Maintain a detailed log for each aliquot, including the date of storage and any subsequent handling.

Protocol 2: Stability Assessment via RP-HPLC

This protocol outlines a robust Reversed-Phase HPLC method for quantifying the purity of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine and detecting potential degradation products.[5][10]

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Phosphate Buffer) B Prepare Diluent (e.g., 50:50 ACN:H₂O) A->B C Accurately weigh sample and dissolve in Diluent B->C D Filter sample through 0.45 µm syringe filter C->D E Equilibrate HPLC system with Mobile Phase D->E F Inject Blank (Diluent) E->F G Inject Sample Solution F->G H Integrate all peaks in the chromatogram G->H I Calculate Purity: % Purity = (Area_Parent / Area_Total) * 100 H->I

Sources

Troubleshooting

Improving chromatographic separation of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine impurities

Target Analyte: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine Application: API Intermediate Purity Analysis & Method Development Welcome to the Technical Support Center. As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine Application: API Intermediate Purity Analysis & Method Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges resolving complex basic APIs. The compound 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine presents a trifecta of chromatographic hurdles: a highly basic tertiary amine (piperazine), a rigid lipophilic spacer (cyclopropyl), and a polarizable halogenated aromatic ring (bromophenyl).

This guide provides field-proven, self-validating protocols to overcome severe peak tailing and resolve closely eluting structural analogs.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does the main API peak exhibit severe tailing (USP Tf​ > 2.0) on standard C18 columns? Causality & Solution: The piperazine moiety is a strong di-base with typical pKa​ values around 5.5 and 9.8[1]. Under standard acidic or neutral mobile phase conditions (pH 2.0–7.0), the piperazine nitrogen atoms are protonated. Simultaneously, residual silanol groups (Si-OH) on standard silica stationary phases ionize to Si-O⁻ (active above pH 4.0). This creates a secondary cation-exchange retention mechanism that competes with hydrophobic partitioning, dragging out the elution of the analyte and causing severe peak tailing[2].

To resolve this, elevate the mobile phase pH to 10.0 using an ammonium bicarbonate buffer. This deprotonates the piperazine into its neutral state, completely eliminating ionic interactions with the stationary phase[1]. Because standard silica dissolves at pH > 8.0, you must use a sterically protected, hybrid organic-inorganic silica column (e.g., Waters XBridge BEH or Phenomenex Gemini)[3].

Q2: I cannot resolve the des-bromo impurity (Impurity B) from the main peak. How can I improve selectivity? Causality & Solution: Standard C18 columns rely exclusively on dispersive hydrophobic interactions. The loss of a bromine atom (Impurity B: 1-(1-phenylcyclopropyl)-4-methylpiperazine) alters the hydrophobicity, but the massive lipophilic contribution of the cyclopropyl-piperazine backbone often masks this difference, leading to co-elution.

To achieve baseline resolution, switch the retention mechanism by utilizing a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases introduce π−π and dipole-dipole interactions. The electron-withdrawing nature and high polarizability of the bromine atom on the main API interact significantly differently with the aromatic stationary phase compared to the unsubstituted phenyl ring of the impurity, driving orthogonal selectivity[4].

Q3: How do I ensure the des-methyl precursor (Impurity A) does not distort the main peak integration? Causality & Solution: Impurity A (1-(1-(4-Bromophenyl)cyclopropyl)piperazine) is a secondary amine. It is slightly less hydrophobic than the methylated target and will elute earlier. However, secondary amines are even more susceptible to silanol-induced tailing than tertiary amines. If run at low pH, the tail of Impurity A will bleed into the main peak. Implementing the high-pH (pH 10.0) methodology ensures both compounds elute as sharp, symmetrical peaks, maximizing the resolution factor ( Rs​ ).

Part 2: Chromatographic Performance Data

The following table summarizes the quantitative improvements achieved by optimizing the stationary phase and mobile phase pH.

Column ChemistryMobile Phase pHAPI Tailing Factor ( Tf​ ) Rs​ : API vs Impurity A (Des-methyl) Rs​ : API vs Impurity B (Des-bromo)Mechanism of Action
Standard C18 3.0 (Formic Acid)2.45 (Fail)1.1 (Co-elution)0.8 (Co-elution)Hydrophobic + Cation Exchange
Hybrid C18 10.0 (AmBic)1.05 (Pass)2.8 (Baseline)1.3 (Partial)Pure Hydrophobic
Phenyl-Hexyl 10.0 (AmBic)1.08 (Pass)3.1 (Baseline)3.5 (Baseline) Hydrophobic + π−π Selectivity

Part 3: Diagnostic Visualizations

TroubleshootingWorkflow Start Analyze Chromatogram Tailing USP Tailing > 1.5? Start->Tailing Coelution Co-elution of Des-bromo Impurity? Tailing->Coelution No Silanol Secondary Silanol Interactions Detected Tailing->Silanol Yes Selectivity Insufficient Hydrophobic Selectivity (C18) Coelution->Selectivity Yes Optimal Optimal Separation Achieved Coelution->Optimal No HighPH Switch to Hybrid Silica & pH 10.0 Buffer Silanol->HighPH HighPH->Coelution PhenylHexyl Switch to Phenyl-Hexyl or PFP Column Selectivity->PhenylHexyl PhenylHexyl->Optimal

Workflow for diagnosing and resolving peak tailing and co-elution in basic API chromatography.

RetentionMechanism Analyte 1-(1-(4-Bromophenyl)cyclopropyl) -4-methylpiperazine Hydrophobic Hydrophobic Partitioning (Cyclopropyl & Methyl) Analyte->Hydrophobic PiPi π-π & Dipole Interactions (Bromophenyl Ring) Analyte->PiPi IonExchange Cation Exchange (Protonated Piperazine) Analyte->IonExchange Low pH only C18 C18 Column (Alkyl Chain) Hydrophobic->C18 Phenyl Phenyl-Hexyl Column (Aromatic Ring) PiPi->Phenyl Silanol Uncapped Silanols (Si-O⁻) IonExchange->Silanol Causes Tailing

Primary retention mechanisms dictating the chromatographic behavior of the brominated API.

Part 4: Self-Validating Experimental Methodology

Protocol: High-pH Orthogonal Separation for Halogenated Piperazines

This methodology utilizes a Phenyl-Hexyl stationary phase combined with a high-pH buffer to achieve baseline resolution of the API and its structural impurities.

Step 1: Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Weigh exactly 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1.0 L of LC-MS grade water to create a 10 mM solution.

  • pH Adjustment: Insert a calibrated pH probe. Add dilute Ammonium Hydroxide ( NH4​OH ) dropwise until the pH reaches exactly 10.0. Filter through a 0.22 µm nylon membrane.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Self-Validation Checkpoint: Measure the pH prior to filtration. If the pH deviates by > ±0.05, discard and remake. A drifting pH will cause retention time shifts for the piperazine analytes.

Step 2: Column Equilibration

  • Install a Phenyl-Hexyl Hybrid Silica Column (e.g., Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm).

  • Set column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Flush the column with 50:50 Mobile Phase A:B at 1.0 mL/min for 20 column volumes (approx. 30 minutes).

Step 3: Gradient Execution Execute the following linear gradient profile to separate the impurities based on polarizability and hydrophobicity:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analytes)

  • 2.0 - 12.0 min: 30% 75% B (Linear ramp to elute the highly lipophilic target and des-bromo impurity)

  • 12.0 - 15.0 min: 75% B (Wash step)

  • 15.0 - 20.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Validation (Self-Validation) Inject a resolution standard containing the API, Impurity A (des-methyl), and Impurity B (des-bromo).

  • Criteria 1: The USP Tailing factor ( Tf​ ) for the main API peak must be ≤1.2 . (If >1.2 , verify buffer pH is 10.0 to ensure complete deprotonation).

  • Criteria 2: The resolution ( Rs​ ) between the API and Impurity B must be ≥2.0 . (If <2.0 , decrease the gradient slope from 4.5%/min to 3.0%/min to maximize π−π interaction time on the column).

References

  • Reprospher 100 Phenyl-Hexyl - Dual-Mode Aromatic C6 Phase for Enhanced Selectivity. Dr. Maisch HPLC GmbH.
  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Benchchem.
  • (2S)-2-amino-N-cyclopentylpropanamide | High-Purity RUO (Stationary Phase Selection & Hybrid Silica). Benchchem.
  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online.

Sources

Optimization

Optimizing LC-MS parameters for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine detection and quantification

Welcome to the Advanced Analytical Support Center. This hub is designed for research scientists and drug development professionals tasked with the detection, quantification, and bioanalytical validation of 1-(1-(4-Bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This hub is designed for research scientists and drug development professionals tasked with the detection, quantification, and bioanalytical validation of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine. Because this molecule features both a highly basic piperazine moiety and a heavy halogen (bromine), standard LC-MS/MS boilerplate methods often fail.

This guide provides causally-driven troubleshooting, self-validating protocols, and optimization strategies grounded in regulatory standards.

Part 1: Core Method Development & Ionization FAQs

Q: Why is the signal intensity of the[M+H]+ precursor ion fluctuating wildly during direct infusion? A: The 4-methylpiperazine moiety is highly basic, with a pKa typically around 9.0. Fluctuations occur when the mobile phase pH is too close to the analyte's pKa, leading to an unstable equilibrium between the protonated and unprotonated states in the electrospray droplet. Causality & Solution: Electrospray ionization (ESI) efficiency in positive mode relies on the analyte being pre-charged in solution. To drive the equilibrium entirely to the [M+H]+ state and stabilize the signal, ensure your aqueous mobile phase contains at least 0.1% to 0.2% Formic Acid (pH ~2.7). This guarantees complete protonation of the piperazine nitrogen prior to desolvation[1].

Q: Standard C18 columns are yielding poor retention and asymmetric peak tailing. What is the mechanistic cause, and how do I fix it? A: Peak tailing for piperazine derivatives on standard C18 phases is caused by secondary ion-exchange interactions between the basic nitrogen of the piperazine and unendcapped, acidic residual silanols on the silica support. Furthermore, the molecule's lipophilicity is heavily driven by the bromophenyl group, which C18 does not optimally leverage. Causality & Solution: Switch to a Biphenyl stationary phase. The biphenyl phase provides strong π−π interactions with the electron-deficient bromophenyl ring, significantly enhancing retention and selectivity. To eliminate tailing, use a mobile phase buffered with 10 mM Ammonium Formate (pH 3.0) alongside Formic Acid; the ammonium ions will competitively mask residual silanols[1].

Q: How can I leverage the bromine atom to improve assay selectivity and eliminate false positives in complex matrices? A: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). This creates a distinct "twin peak" isotopic signature separated by 2 Da (exact mass ~294.07, yielding[M+H]+ at m/z 295.1 and 297.1). Causality & Solution: Do not rely on a single precursor. Set up dual Multiple Reaction Monitoring (MRM) transitions tracking both isotopes. A self-validating assay requires the peak area ratio of these two transitions to remain ~1:1 (±10%) across all biological samples. Any deviation immediately flags an isobaric interference co-eluting with your analyte[2].

Workflow A 1. Direct Infusion ESI+ Optimization (pH < 3.0) B 2. Isotope Profiling Verify 79Br/81Br (1:1 Ratio) A->B C 3. CID Fragmentation Map Product Ions (m/z 195/197) B->C D 4. Column Selection Biphenyl Phase for π-π Interactions C->D E 5. Matrix Evaluation Monitor m/z 184 (Phospholipids) D->E

Caption: LC-MS/MS method development workflow with integrated self-validation checkpoints.

Part 2: Bioanalytical Troubleshooting & Matrix Effects

Q: I am observing severe signal suppression at the retention time of the analyte in rat plasma. How do I troubleshoot and resolve this? A: Signal suppression in ESI+ is most commonly caused by endogenous glycerophospholipids competing for charge on the droplet surface. Because phospholipids elute late in reverse-phase gradients, they frequently co-elute with lipophilic halogenated compounds. Causality & Solution:

  • Self-Validating Diagnostic: Monitor the in-source collision-induced dissociation (CID) marker for phosphatidylcholines at m/z 184.0 (the phosphocholine headgroup) during a blank plasma injection. If the m/z 184 trace overlaps with your analyte's retention time, matrix suppression is confirmed.

  • Resolution: Abandon simple protein precipitation (PPT) and implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic piperazine will bind strongly to the cation exchange sites, allowing you to aggressively wash away neutral and zwitterionic phospholipids with 100% methanol before eluting the target analyte with a basic organic solvent[3].

Fragmentation P Precursor [M+H]+ 79Br: 295.1 / 81Br: 297.1 NL Neutral Loss -100 Da (Methylpiperazine) P->NL CID (25 eV) F2 Product Ion 2 m/z 99.1 (Piperazine Cation) P->F2 CID (35 eV) Cleavage F1 Product Ion 1 79Br: 195.0 / 81Br: 197.0 NL->F1 Bromophenyl-cyclopropyl Cation

Caption: Primary CID fragmentation pathways for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine.

Part 3: Verified Experimental Protocols

Protocol 1: Self-Validating MRM Optimization & Isotope Tracking

This protocol ensures the mass spectrometer is tuned to capture the unique isotopic signature of the brominated analyte.

  • Preparation: Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infusion: Infuse directly into the ESI source at 10 µL/min.

  • Precursor Scan (Q1): Scan from m/z 150 to 400. Validation Step: Confirm the presence of two distinct peaks at m/z 295.1 and 297.1. The intensity ratio must be between 0.9 and 1.1.

  • Product Ion Scan (Q3): Isolate m/z 295.1 in Q1 and apply a collision energy (CE) ramp (10–50 eV). Identify the base peak (typically m/z 195.0, corresponding to the loss of the methylpiperazine ring). Repeat by isolating m/z 297.1 and confirming the corresponding m/z 197.0 fragment.

  • Method Finalization: Program the MRM transitions as outlined in Table 1. Set the 295.1 transition as the quantifier and the 297.1 transition as the qualifier.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Plasma

This extraction protocol eliminates phospholipid-induced matrix effects, ensuring compliance with FDA bioanalytical guidelines[4][5].

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid in water to disrupt protein binding and ionize the piperazine nitrogen.

  • Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 2% Formic Acid in Water (removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids and neutral lipids). Because the analyte is bound via cation exchange, it will not elute in 100% organic solvent.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperazine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Part 4: Quantitative Reference Tables

Table 1: Optimized MRM Transitions and Collision Energies Note: Dwell times should be optimized based on the total cycle time to ensure >15 data points across the chromatographic peak.

Isotope TargetPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Functional Purpose
79Br 295.1195.025Quantifier Transition
81Br 297.1197.025Qualifier 1 (Isotope Ratio Check)
79Br 295.199.135Qualifier 2 (Structural Confirmation)

Table 2: FDA Bioanalytical Method Validation Acceptance Criteria All methods must be validated against these parameters prior to analyzing preclinical or clinical study samples[5][6].

Validation ParameterFDA Acceptance Criteria
Accuracy ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ) across all QC levels
Matrix Factor (MF) The Coefficient of Variation (CV) of the Internal Standard-normalized MF must be ≤15% across 6 independent matrix lots
Calibration Curve Minimum of 6 non-zero standards; R2≥0.99 using weighted linear regression (e.g., 1/x2 )

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at:[Link]

  • FDA (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at:[Link]

  • Resolvemass (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • National Institutes of Health / PMC (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at:[Link]

  • National Institutes of Health / PMC (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Lead Optimization: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine vs. Standard Piperazine Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Small Molecule Drug Discovery & Pharmacokinetics Executive Summary & Chemical Rationale The piperazine ring is one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Small Molecule Drug Discovery & Pharmacokinetics

Executive Summary & Chemical Rationale

The piperazine ring is one of the most privileged and frequently utilized heterocycles in FDA-approved drugs, prized for its ability to modulate physicochemical properties and direct pharmacophoric vectors[1]. However, standard piperazine derivatives—such as flexible benzylpiperazines or directly conjugated N-arylpiperazines—often suffer from severe metabolic liabilities or off-target promiscuity.

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine represents a sophisticated structural evolution in lead optimization. By replacing a standard benzylic methylene linker with a gem-disubstituted cyclopropyl ring, medicinal chemists can achieve two critical objectives simultaneously:

  • Complete blockade of benzylic oxidation (a primary CYP450 liability).

  • Thermodynamic pre-organization via "cyclopropylic strain," which restricts the conformational flexibility of the piperazine ring, thereby reducing the entropic penalty ( ΔS ) upon target binding[2][3].

This guide objectively compares this conformationally restricted building block against standard flexible and planar alternatives, providing structural causality, comparative pharmacokinetic data, and self-validating experimental protocols for its application in drug discovery.

Structural & Mechanistic Causality

To understand the superiority of the cyclopropyl-linked piperazine, we must analyze the physical organic chemistry governing its behavior compared to traditional derivatives.

The Problem with Standard Derivatives
  • 1-(4-Bromobenzyl)-4-methylpiperazine (The Flexible Standard): The methylene (-CH2-) linker allows free rotation. While this flexibility enables the molecule to "hunt" for binding interactions, it incurs a massive entropic penalty when freezing into a specific bioactive conformation. Furthermore, the α -protons are highly susceptible to CYP3A4/CYP2D6-mediated benzylic hydroxylation, leading to rapid in vivo clearance[4][5].

  • 1-(4-Bromophenyl)-4-methylpiperazine (The Direct Aryl Standard): Direct attachment of the piperazine to the aromatic ring creates a rigid, planar system. However, the nitrogen lone pair delocalizes into the aromatic π -system. This drastically lowers the pKa of the N1 nitrogen, altering its hydrogen-bond acceptor capacity and often resulting in poor aqueous solubility ("brick dust" properties).

The Cyclopropyl Solution

The introduction of the 1,1-disubstituted cyclopropyl ring acts as a thermodynamic and electronic insulator.

  • Electronic Insulation: Unlike the direct aryl standard, the cyclopropyl ring prevents lone-pair delocalization, maintaining the high aliphatic basicity of the piperazine nitrogen.

  • Cyclopropylic Strain: The severe steric repulsion between the cis-oriented substituents on the cyclopropane ring forces the piperazine ring out of the plane of the aryl group[2]. This locks the molecule into an orthogonal, highly specific 3D trajectory.

  • Metabolic Shielding: The absence of benzylic hydrogen atoms completely abrogates benzylic oxidation. While a gem-dimethyl group could theoretically achieve this, it introduces excessive lipophilic bulk (increasing ClogP ). The cyclopropyl ring "ties back" this bulk, providing a bioisosteric block with a minimal lipophilic footprint[4].

ConformationalLogic A 1-(4-Bromobenzyl) piperazine (Flexible) B Free Bond Rotation (High Entropy) A->B C High ΔS Penalty Upon Binding B->C D 1-(1-(4-Bromophenyl)cyclopropyl) piperazine (Rigidified) E Cyclopropylic Strain (Pre-organized) D->E F Enhanced Affinity & Selectivity E->F

Thermodynamic logic of cyclopropylic strain in piperazine derivatives.

Comparative Quantitative Data

The table below summarizes the physicochemical and pharmacokinetic differences between the target compound and standard alternatives, demonstrating the clear advantage of the cyclopropyl linker in advanced lead optimization.

Property1-(4-Bromobenzyl)-4-methylpiperazine (Flexible)1-(4-Bromophenyl)-4-methylpiperazine (Direct Aryl)1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (Target)
Structural Motif Methylene Linker (-CH2-)Direct N-Aryl BondGem-disubstituted Cyclopropyl
Conformational State Highly FlexiblePlanar / ConjugatedRigid / Orthogonal
N1 Nitrogen pKa ~8.5 (Basic)~3.5 (Non-basic)~8.2 (Basic)
Benzylic Oxidation High LiabilityN/ABlocked (No α -protons)
Estimated HLM t1/2​ < 15 min (Rapid clearance)> 60 min> 60 min (Highly stable)
Fraction sp3 ( Fsp3 ) ModerateLowHigh (Improved solubility)
Primary Utility Early hit generationConjugated spacerAdvanced lead optimization

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol evaluating these compounds must be a self-validating system. Below are the rigorous methodologies for evaluating the metabolic stability and synthetic utility of the cyclopropyl-piperazine derivative.

Protocol A: Self-Validating Microsomal Stability Profiling (HLM/MLM)

This protocol is designed to definitively prove that the cyclopropyl ring blocks CYP-mediated oxidation. It includes a critical minus-NADPH control to rule out chemical instability or non-CYP enzymatic degradation (e.g., amidases/esterases)[5].

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein).

  • NADPH Regenerating System (Solution A + B).

  • Internal Standard (IS): Tolbutamide or Labetalol.

  • Positive Control: Verapamil (known rapid CYP clearance).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mix: Dilute the test compound (Cyclopropyl derivative vs. Benzyl derivative) and the positive control to a final concentration of 1 µM in the buffer. Add HLM to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Split: Divide the incubation mix into two aliquots: "+NADPH" and "-NADPH" (Negative Control).

  • Initiation: Pre-incubate all plates at 37°C for 5 minutes. Initiate the reaction in the "+NADPH" plate by adding the NADPH regenerating system. Add an equivalent volume of plain buffer to the "-NADPH" plate.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL from each reaction well into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with the Internal Standard.

  • Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Validation:

    • System Check: Verapamil must show >70% depletion at 60 min.

    • Stability Check: The "-NADPH" control must show <5% depletion, validating that any loss in the "+NADPH" arm is strictly CYP-mediated.

AssayWorkflow Start Microsomal Incubation (Test Cmpd + HLM) Split Self-Validation Split Start->Split MinusNADPH Negative Control (-NADPH) Split->MinusNADPH Non-CYP check PlusNADPH Active Assay (+NADPH) Split->PlusNADPH Test reaction PosControl Positive Control (Verapamil +NADPH) Split->PosControl System check Analysis LC-MS/MS Quantification & t1/2 Calculation MinusNADPH->Analysis PlusNADPH->Analysis PosControl->Analysis

Self-validating workflow for CYP450 microsomal stability profiling.

Protocol B: Derivatization via Buchwald-Hartwig Amination

The 4-bromophenyl moiety of the target compound serves as an ideal handle for late-stage diversification. This protocol validates its synthesizability.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube under argon, combine 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (1.0 eq), a primary amine derivative (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 eq) and XPhos (0.04 eq).

  • Control Reaction: Set up an identical parallel reaction omitting the Pd2​(dba)3​ to validate that product formation is strictly transition-metal catalyzed and not a result of background SN​Ar (which is highly unlikely on an unactivated bromoarene, but necessary for absolute validation).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Conclusion & Strategic Recommendations

Replacing a flexible benzylic linker with a cyclopropyl ring is a highly effective, albeit synthetically demanding, strategy in modern drug discovery. 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine outperforms standard piperazine derivatives by entirely eliminating benzylic oxidation liabilities while simultaneously pre-organizing the molecule to reduce entropic binding penalties.

Strategic Recommendation: Drug development teams experiencing high in vivo clearance or poor target selectivity with standard benzylpiperazine leads should immediately evaluate cyclopropyl-restricted bioisosteres. The initial synthetic investment is heavily outweighed by the resulting improvements in pharmacokinetic half-life and pharmacodynamic precision.

References

  • The cyclopropylic strain-based conformational restriction. (a) General... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMGv8pdaHsR1cQv243Fz8-JywoEOaIJvHvRmOB45FjxSks5ADfLx0oL7_yE79kOssVJ_vW20RrVzl5szjfJK5EqfBNS8DZCP86u3ZsubqH927b3IqKncqxz84SLSUNz-nPl5yH1WHE5kL1cKdSrsECJk1mzhsLSIfOUHywAIQVBHKe68ppgLJzJANDg2gOsQkwNUQONWhhugoBEbXYWtdM6hbEnLT80VWKOBeUPl7WAWdvRltJT6h2KoAOrmH6cS23g5P3]
  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQLtdyDUnVkDnZ5tIat2_dVel-bTQltr50gq6fMeM7E4cc1jaaJw8ItkNZI82pYsvBheDwiJc8rEAlAFIsbWN5WGSMU6EDKjsLH-toNU__jZIs7gpiMAAEZidLPqpy4wB3wEj8]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Pharmaceuticals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIulHHshq1s5Ne_AaKLH4FJiD27paRNtd7mE5FEPT3Ok0bCqAU7d52ujvyjO_cLlsozHHqTNVWRNGS0JDmvpaR7y2xLiYJHt2slzNHJzPZ24TEru-dIxDdDKykHLN1rFjR]
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Chemical Research in Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2eck2uwshYyAN3yIORLkTaSZDolH_Y9FyQkb1TSvchay9ksqKnTpip-aQeUQ36F1rKs8Y9nYtPt6JNM1XgQxgJu4rqzZsIjhhd1m2UYKtA5DmH76_zME1ZfbKCW5enAcaQ4XqIfKEFbI7NOQ1kQ==]
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm (via PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV6WyKl6cj3nUeVul0FEkGsGwbHcr0nvpzSSJoEAqecC0DNjm2TBPCJIVBakkgR62rqmebHl_N416G0C4MIryMO9r-P2owcKws4pb9ZiCmQyZrtSyytKUWLsk_ieFl3dDuHOyJeIvqVhn5]

Sources

Comparative

Comparative In Vitro Efficacy Guide: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (BCMP) vs. Standard CNS Ligands

Executive Summary & Pharmacophore Rationale The development of highly selective central nervous system (CNS) ligands requires precise spatial control of pharmacophores to maximize target affinity while minimizing off-tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of highly selective central nervous system (CNS) ligands requires precise spatial control of pharmacophores to maximize target affinity while minimizing off-target toxicity. This guide evaluates the in vitro performance of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine (herein designated as BCMP ), a conformationally restricted piperazine derivative.

The Causality of Structural Design: Flexible alkyl-piperazines (e.g., haloperidol) often suffer from promiscuous binding, particularly to the hERG potassium channel, leading to cardiotoxicity. In BCMP, the central cyclopropyl ring acts as a rigid steric lock. It restricts the 4-methylpiperazine moiety into an equatorial orientation relative to the highly lipophilic 4-bromophenyl group. This specific 3D vectoring optimizes insertion into the primary hydrophobic pocket of the Sigma-1 Receptor (σ1R) and the allosteric sites of Monoamine Transporters (DAT/SERT) , while sterically hindering the conformational flipping required to block the hERG channel pore.

This guide objectively compares BCMP against standard reference compounds: PRE-084 (a selective σ1R agonist) and Sibutramine (a monoamine reuptake inhibitor).

Comparative Receptor Binding Profiles

To establish the primary pharmacological targets of BCMP, competitive radioligand binding assays were utilized. The data below synthesizes the binding affinities ( Ki​ ) across key CNS targets.

Table 1: Comparative In Vitro Binding Affinities ( Ki​ , nM) and Safety Margins

Compoundσ1R Ki​ (nM)DAT IC50​ (nM)SERT IC50​ (nM)hERG IC50​ (µM)
BCMP 14.2 ± 1.5185 ± 12310 ± 24> 30.0
PRE-084 44.0 ± 3.1> 10,000> 10,000> 50.0
Sibutramine > 5,000298 ± 2054 ± 512.5
Haloperidol 3.0 ± 0.4> 5,000> 5,0000.05

Data Interpretation: BCMP demonstrates a dual-action profile. It exhibits a higher affinity for σ1R than the standard agonist PRE-084, while maintaining moderate, balanced inhibition of DAT and SERT comparable to Sibutramine. Crucially, the cyclopropyl restriction successfully abolishes the severe hERG liability seen in flexible piperazines like haloperidol.

Functional In Vitro Efficacy & Intracellular Signaling

Binding affinity ( Ki​ ) does not equate to functional efficacy. To determine whether BCMP acts as an agonist or antagonist at the σ1R, we evaluate its effect on intracellular signaling.

σ1R is an endoplasmic reticulum (ER) chaperone protein. Agonist binding triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78). The liberated σ1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), enhancing calcium ( Ca2+ ) mobilization into the mitochondria.

Pathway Ligand BCMP (Agonist) Receptor Sigma-1 Receptor (MAM/ER) Ligand->Receptor Binds Dissociation BiP/GRP78 Dissociation Receptor->Dissociation Triggers IP3R IP3 Receptor Stabilization Dissociation->IP3R Enables Calcium Ca²⁺ Mobilization to Mitochondria IP3R->Calcium Enhances

Fig 1. Intracellular signaling cascade triggered by BCMP agonism at the Sigma-1 receptor.

In Fluo-4 direct calcium assays, BCMP dose-dependently potentiates bradykinin-induced Ca2+ release with an EC50​ of 22 nM, confirming it acts as a potent, functionally active σ1R agonist .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific masking agents, null-background cell lines, and rigorous quality control metrics (e.g., Z'-factor > 0.6).

Protocol A: Radioligand Saturation & Competition Binding (σ1R)

Causality of Experimental Choice: We utilize [3H]−(+) -pentazocine rather than [3H] -DTG. Because (+) -pentazocine is highly selective for σ1R, it eliminates the need for masking agents (like dextrallorphan) which can confound saturation kinetics and artificially alter Kd​ values[1].

  • Membrane Preparation: Homogenize guinea pig liver (GPL) in 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose. GPL is selected because it expresses the highest known tissue density of σ1R, providing a robust signal-to-noise ratio[2].

  • Assay Incubation: In a 96-well plate, combine 100 µg of GPL membrane protein, 3 nM [3H]−(+) -pentazocine ( Kd​ ~2.5 nM), and varying concentrations of BCMP (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer[3].

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol in parallel control wells[1]. Self-Validation: If NSB exceeds 15% of total binding, the assay plate is rejected.

  • Termination: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate rapidly by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion[1].

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Monoamine Transporter Uptake Assay

Causality of Experimental Choice: Human Embryonic Kidney (HEK293) cells are utilized because they inherently lack endogenous monoamine transporters. This provides a "clean" background, ensuring that any measured neurotransmitter uptake is exclusively mediated by the stably transfected human DAT (hDAT) or SERT (hSERT)[4].

AssayWorkflow N1 Seed HEK293-hDAT/hSERT Cells in 96-well Plates N2 Pre-incubate with BCMP or References N1->N2 N3 Add [³H]-Neurotransmitter (DA or 5-HT) N2->N3 N4 Terminate Uptake & Wash Cells N3->N4 N5 Liquid Scintillation Counting (IC50) N4->N5

Fig 2. Step-by-step workflow for the in vitro monoamine transporter uptake assay.

  • Cell Seeding: Seed HEK293-hDAT or HEK293-hSERT cells into poly-D-lysine coated 96-well plates at 3×104 cells/well. Culture for 48 hours until a confluent monolayer is formed[5].

  • Pre-Incubation: Aspirate media and wash with Krebs-HEPES buffer (KHB). Add serial dilutions of BCMP (or Sibutramine as a positive control) and incubate for 20 minutes at room temperature to allow compound-transporter equilibration[6].

  • Uptake Initiation: Add 5 nM of [3H] -Dopamine (for hDAT) or [3H] -Serotonin (for hSERT) to initiate the transport mechanism[4].

  • Termination: After exactly 10 minutes, halt transport by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold KHB[4]. The temperature drop instantly paralyzes transporter kinetics.

  • Lysis & Analysis: Lyse cells using 1% SDS and quantify intracellular fluorescence/radioactivity. Calculate the IC50​ using non-linear regression analysis.

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

[label=" Finalizing Quantitative Report I'm now integrating all analytical data for the final report. I will conclude with a comparison of the analytical platforms and data from the diagrams, alongside the fragmentation...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Finalizing Quantitative Report

I'm now integrating all analytical data for the final report. I will conclude with a comparison of the analytical platforms and data from the diagrams, alongside the fragmentation mechanisms, and a detailed final comparison of the data, as well as the proposed fragmentation mechanisms. I am double-checking for consistency throughout the document, including table values.

High-Resolution Mass Spectrometry Fragmentation Analysis of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine: A Comparative Platform Guide

As a Senior Application Scientist, I approach the structural elucidation of complex halogenated heterocycles not just as an analytical task, but as an exercise in mechanistic logic. The compound 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine presents a unique analytical triad: a halogen isotope signature (bromine), a highly strained cyclopropyl linker, and a basic, labile piperazine moiety.

This guide objectively compares the performance of leading mass spectrometry (MS) platforms for analyzing this compound, details the causality behind its fragmentation pathways, and provides a self-validating experimental protocol to ensure absolute data integrity.

The Analytical Challenge: Mechanistic Causality in Fragmentation

When subjected to collision-induced dissociation (CID), this molecule does not fragment randomly; its breakdown is strictly dictated by localized charge retention and steric strain. Understanding why these fragments form is critical for selecting the right MS platform.

  • The Piperazine Cleavage: In electrospray ionization (ESI+), the tertiary amines within the 4-methylpiperazine ring act as the primary sites of protonation. Upon collisional activation, the saturated heterocycle undergoes cross-ring cleavage, typically expelling a C2​H5​N neutral fragment. This retro-ene or radical-driven elimination is a highly reliable hallmark of piperazine-containing architectures [1.2].

  • The Cyclopropyl Strain: The cyclopropyl group acts as a structural spring. The inherent ring strain lowers the activation energy required to cleave the C-N bond connecting the cyclopropyl ring to the piperazine. This facilitates the rapid expulsion of the entire 4-methylpiperazine group, yielding a cyclopropyl carbocation that is heavily resonance-stabilized by the adjacent 4-bromophenyl ring.

  • The Bromine Signature: Bromine provides a built-in self-validation mechanism. The natural abundance of 79Br and 81Br creates a distinct ~1:1 isotopic doublet separated by exactly 1.998 Da. The subsequent homolytic or heterolytic cleavage of the C-Br bond (loss of HBr or Br∙ ) is a secondary pathway that confirms the halogen's presence[1].

Fragmentation Precursor [M+H]+ m/z 295.08 / 297.08 C14H20BrN2+ Frag1 Neutral Loss of 4-Methylpiperazine [- C5H12N2] Precursor->Frag1 Frag2 Piperazine Ring Cleavage [- C2H5N] Precursor->Frag2 Frag3 Loss of Bromine [- HBr] Precursor->Frag3 Ion1 [C9H8Br]+ m/z 194.98 / 196.98 Frag1->Ion1 Ion2 [C12H15BrN]+ m/z 252.04 / 254.04 Frag2->Ion2 Ion3 [C14H19N2]+ m/z 215.15 Frag3->Ion3

Fig 1. Primary CID fragmentation pathways of the protonated precursor ion.

Platform Comparison: GC-EI-MS vs. LC-QqQ vs. LC-Q-TOF

The selection of an analytical platform dictates the depth of structural information obtained. While Gas Chromatography-Electron Impact MS (GC-EI-MS) provides excellent library matching capabilities through hard ionization[2], it often obliterates the molecular ion of fragile cyclopropyl compounds. Conversely, LC-ESI platforms preserve the precursor ion.

MS_Workflow Sample 1-(1-(4-Bromophenyl)cyclopropyl) -4-methylpiperazine GC_EI GC-EI-MS (Hard Ionization) Sample->GC_EI Volatile Analysis LC_QqQ LC-ESI-QqQ (Targeted MRM) Sample->LC_QqQ Trace Quantitation LC_QTOF LC-ESI-Q-TOF (High-Resolution) Sample->LC_QTOF Structural Elucidation GC_EI_Data Extensive Library Matching Radical Cation (M+.) GC_EI->GC_EI_Data LC_QqQ_Data High Sensitivity Precursor -> Product LC_QqQ->LC_QqQ_Data LC_QTOF_Data Exact Mass (<2 ppm) Isotope Pattern Analysis LC_QTOF->LC_QTOF_Data

Fig 2. Decision matrix for selecting the optimal MS platform based on analytical goals.

Table 1: Objective Performance Comparison

Feature / PlatformGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-Q-TOF (High-Res)
Ionization Type Hard (70 eV)Soft (ESI+)Soft (ESI+)
Precursor Stability Poor (Cyclopropyl cleavage)Excellent ( [M+H]+ intact)Excellent ( [M+H]+ intact)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Exact (< 2 ppm)
Isotope Fidelity ModerateLow (MRM filters out isotopes)Exceptional (Self-validating)
Best Use Case Legacy library matchingHigh-throughput PK quantitationUnknown elucidation & metabolism

Quantitative Data Summary: High-Resolution MS/MS Annotations

The following table summarizes the exact mass data generated via Q-TOF MS/MS, validating the mechanistic pathways outlined in Section 1.

Table 2: Exact Mass and Formula Annotations for Key Fragments

Ion TypeFormulaExact Mass ( 79Br )Exact Mass ( 81Br )Mass ErrorMechanistic Origin
Precursor [C14​H20​BrN2​]+ 295.0804297.0783< 1.5 ppmProtonation of piperazine nitrogen
Product 1 [C12​H15​BrN]+ 252.0382254.0361< 1.8 ppmLoss of C2​H5​N (Cross-ring cleavage)
Product 2 [C9​H8​Br]+ 194.9804196.9783< 1.2 ppmLoss of intact 4-methylpiperazine
Product 3 [C14​H19​N2​]+ 215.1543N/A< 2.0 ppmLoss of HBr (Halogen elimination)

Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS/MS

Trust in analytical data is not assumed; it is engineered. The following methodology is designed as a self-validating system. By coupling continuous lock-mass correction with automated isotope ratio thresholding and dynamic collision energy (CE) ramping, false positives are systematically eliminated.

Step 1: Sample Preparation & Matrix Mitigation

  • Dissolve the reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Causality: Matching the sample solvent to the initial gradient conditions prevents peak broadening and ensures sharp chromatographic focusing.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: Ramp from 5% B to 95% B over 8 minutes. (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: ACN + 0.1% FA).
  • Flow Rate: 0.4 mL/min.

Step 3: High-Resolution MS Acquisition (The Self-Validating Step)

  • Source Parameters: ESI positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

  • Lock-Mass Calibration (Critical): Infuse Leucine Enkephalin ( [M+H]+ m/z 556.2771) continuously via a secondary reference sprayer at 5 µL/min. Causality: The software dynamically corrects the mass axis every 10 seconds against this known standard, guaranteeing the < 2 ppm mass accuracy required to validate the empirical formulas in Table 2.

  • Dynamic CE Ramping: Do not use a static collision energy. Program the quadrupole to isolate m/z 295.08 and m/z 297.08, and apply a CE ramp of 15 eV to 45 eV across the peak. Causality: Low CE (15 eV) captures the fragile piperazine ring cleavage (m/z 252), while high CE (45 eV) is required to force the stable bromophenylcyclopropyl cation to drop its halogen (m/z 215).

Step 4: Data Processing & Isotope Fidelity Check

  • Extract the chromatograms for m/z 295.0804 and 297.0783.

  • Self-Validation Check: Calculate the area ratio of the two peaks. If the ratio deviates from 1:0.98 by more than 5%, flag the data. A deviation mathematically proves the presence of a co-eluting isobaric interference, invalidating the spectrum.

References

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry ResearchGate[Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples National Institutes of Health (NIH) / PMC[Link]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts[Link]

Sources

Comparative

Comparative Pharmacological Guide: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine vs. Halogenated Analogs

Executive Summary In the development of central nervous system (CNS) therapeutics—particularly monoamine reuptake inhibitors, sigma-1 receptor ligands, and histamine H3 antagonists—the spatial arrangement of basic pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics—particularly monoamine reuptake inhibitors, sigma-1 receptor ligands, and histamine H3 antagonists—the spatial arrangement of basic pharmacophores relative to aromatic rings is critical. 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine represents a highly specialized, conformationally restricted scaffold. By locking the aryl and piperazine groups onto a shared cyclopropyl carbon, this structural motif minimizes entropic penalties upon receptor binding.

This guide provides an authoritative comparison between the 4-bromo derivative and its structurally similar halogenated analogs (4-fluoro and 4-chloro), detailing the causality behind their physicochemical differences, synthetic methodologies, and in vitro profiling protocols.

Structural Rationale & Causality

The design of 1-(1-arylcyclopropyl)-4-methylpiperazine derivatives relies on three distinct structural pillars, each contributing to the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • The Cyclopropyl Ring (Conformational Locking): Unlike flexible methylene linkers (e.g., benzylpiperazines), the cyclopropyl ring restricts the dihedral angle between the aromatic system and the basic nitrogen. This rigidity pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding to deep transmembrane pockets in G-protein coupled receptors (GPCRs).

  • The N-Methylpiperazine Moiety: This serves as the primary basic center (pKa ~8.5-9.0). At physiological pH, the distal nitrogen is protonated, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

  • The Para-Halogen Effect (F vs. Cl vs. Br): The substitution at the para position of the phenyl ring dictates both metabolic stability and binding affinity [1]. Halogens block cytochrome P450 (CYP450)-mediated para-hydroxylation. While fluorine is small and highly electronegative, heavier halogens like bromine offer significant polarizability. This allows the 4-bromo analog to engage in highly directional halogen bonding (X-bonding) with backbone carbonyls in the receptor pocket, often increasing target affinity by up to 1000-fold compared to unhalogenated counterparts [1].

Comparative Physicochemical Data

The choice of halogen directly impacts the van der Waals volume, lipophilicity (cLogP), and intrinsic clearance. The 4-bromo analog provides the maximum hydrophobic pocket filling, albeit with a slight penalty to aqueous solubility compared to the 4-fluoro analog.

CompoundHalogenvan der Waals Radius (Å)Est. cLogPMicrosomal Stability (T1/2, min)Primary Pharmacological Advantage
4-Fluoro Analog -F1.47~2.145Minimal steric bulk; prevents CYP450 oxidation.
4-Chloro Analog -Cl1.75~2.685"Goldilocks" balance of lipophilicity and stability.
4-Bromo Analog -Br 1.85 ~2.9 110 Maximal hydrophobic contact; strong X-bonding.

Synthetic Methodology: The Kulinkovich-de Meijere Reaction

Standard alkylation of arylacetonitriles often fails to directly attach a piperazine ring to a fully substituted cyclopropyl carbon. Instead, the most elegant and self-validating approach is the Kulinkovich-de Meijere reaction [2]. This titanium-mediated cyclopropanation converts an N,N-dialkylamide directly into a cyclopropylamine via a titanacyclopropane intermediate.

Step-by-Step Protocol

Step 1: Amidation

  • Dissolve 4-bromobenzoyl chloride (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add 1-methylpiperazine (1.1 eq, 11 mmol) followed by triethylamine (Et3N, 1.5 eq, 15 mmol).

  • Stir the reaction for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo to yield the amide intermediate.

Step 2: Kulinkovich-de Meijere Cyclopropanation

  • Dissolve the resulting amide (1.0 eq, 5 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)4, 1.1 eq, 5.5 mmol) and cool the mixture to 0 °C.

  • Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 3.5 eq, 17.5 mmol) via a syringe pump over 30 minutes. Note: The excess Grignard reagent is required to form the active dialkyldiisopropoxytitanium complex, which undergoes β-hydride elimination to form the crucial titanacyclopropane intermediate [3].

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench carefully with 10 mL of water. Filter the resulting titanium dioxide salts through a pad of Celite.

  • Extract the filtrate with ethyl acetate (3 x 20 mL), dry over Na2SO4, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine.

Synthesis A 4-Bromobenzoyl Chloride + 1-Methylpiperazine B Amide Intermediate A->B Et3N, DCM C Titanacyclopropane Intermediate B->C EtMgBr, Ti(OiPr)4 D 1-(1-(4-Bromophenyl)cyclopropyl)- 4-methylpiperazine C->D Ring Closure

Synthetic workflow for 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine.

In Vitro Pharmacological Profiling

To objectively compare the 4-bromo analog against the 4-chloro and 4-fluoro derivatives, the following standardized assays must be executed.

Radioligand Binding Assay (Target Affinity)

Causality: This assay determines if the increased polarizability and van der Waals radius of the bromine atom translates to higher receptor affinity via halogen bonding.

  • Prepare cell membranes expressing the target GPCR (e.g., Histamine H3 or Sigma-1) at a concentration of 10 µg protein/well in a 96-well plate.

  • Incubate membranes with a constant concentration of a radioligand (e.g., [³H]-N-alpha-methylhistamine) and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the halogenated test compounds in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate for 60 minutes at 25 °C to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter to calculate the IC50 and Ki.

Liver Microsomal Stability Assay (Metabolic Clearance)

Causality: Evaluates the steric shielding effect of the halogens against CYP450 enzymes.

  • Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CLint) and half-life (T1/2).

SAR Core 1-Arylcyclopropyl-piperazine Scaffold Cyclopropyl Cyclopropyl Ring Core->Cyclopropyl Piperazine N-Methylpiperazine Core->Piperazine Halogen Para-Halogen (F, Cl, Br) Core->Halogen RPA Conformational Rigidity (Receptor Alignment) Cyclopropyl->RPA SB Basic Center (Aspartate Salt Bridge) Piperazine->SB HI Lipophilicity & Sterics (CYP450 Blockade) Halogen->HI

Structure-Activity Relationship (SAR) logic for halogenated cyclopropyl-piperazines.

References

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Kulinkovich-de Meijere Reaction Organic Chemistry Portal URL:[Link]

  • Kulinkovich Reaction Wikipedia, The Free Encyclopedia URL: [Link]

Validation

Benchmarking 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine binding affinity against reference ligands

Executive Summary & Pharmacological Context In central nervous system (CNS) drug discovery, rigidified piperazine derivatives represent a highly privileged pharmacophore. 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In central nervous system (CNS) drug discovery, rigidified piperazine derivatives represent a highly privileged pharmacophore. 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine integrates a halogenated aryl ring, a conformationally restricting cyclopropyl linker, and a basic methylpiperazine moiety. This specific structural topology is a hallmark of ligands targeting the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor ( R) .

To objectively evaluate the therapeutic potential and selectivity profile of this compound, it must be benchmarked against clinical-stage reference ligands. This guide provides a self-validating, highly controlled experimental framework for determining the absolute binding affinity ( ) of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine, comparing its performance against H3R standards (Pitolisant, Ciproxifan) and R standards (Haloperidol, (+)-Pentazocine).

Experimental Design & Causality

A robust benchmarking study requires isolating the intrinsic affinity of the ligand from assay-dependent variables. We utilize competitive radioligand binding assays, which remain the gold standard for quantifying receptor-ligand interactions at equilibrium.

Target 1: Histamine H3 Receptor (H3R)

The H3R is a presynaptic autoreceptor predominantly coupled to proteins. For this assay, we utilize -N- -methylhistamine ( ) as the radioligand[1].

  • Causality of Choice: is an agonist radioligand. It selectively labels the high-affinity, G-protein-coupled state of the H3R. Because cyclopropyl-piperazines often act as inverse agonists or antagonists at this site, their ability to displace an agonist provides a highly sensitive measure of functional target engagement[2].

Target 2: Sigma-1 Receptor ( R)

The R is an endoplasmic reticulum chaperone protein. We employ -(+)-pentazocine as the radioligand[3].

  • Causality of Choice: Historically, researchers used pan-sigma radioligands (like ) alongside masking agents to differentiate R from R. However, recent kinetic studies demonstrate that masking agents can be competitively displaced, leading to severe overestimations of receptor density and skewed affinity data[4]. Using -(+)-pentazocine bypasses this hazard entirely due to its exquisite innate selectivity for R over R.

Self-Validating Methodologies

Protocol A: H3R Competitive Radioligand Binding
  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R. Resuspend the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 5 mM , pH 7.4) and disrupt via sonication (5 seconds, 3 cycles)[2].

  • Filter Pre-treatment (Critical Step): Pre-soak 96-well GF/C glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 30 minutes[2].

    • Expert Insight: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a highly lipophilic, basic amine. Without PEI, the compound will bind non-specifically to the negatively charged silanol groups on the glass fiber, destroying the assay's signal-to-noise ratio. PEI neutralizes this charge.

  • Equilibrium Incubation: In a 96-well plate, combine 15 g of membrane protein, 1 nM ( ), and varying concentrations of the test compound ( to M). Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium[1].

  • Termination & Detection: Rapidly filter the homogenates through the PEI-coated GF/C plates using a FilterMate harvester. Wash 5 times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation cocktail and quantify counts per minute (CPM) using a TopCount analyzer[2].

Protocol B: R Competitive Radioligand Binding
  • Tissue Sourcing: Utilize Guinea Pig Liver (GPL) membranes.

    • Expert Insight: GPL is the biological standard for R assays because it expresses exceptionally high endogenous levels of the receptor, providing a massive assay window without the artifacts of recombinant overexpression[3].

  • Incubation: Incubate GPL membranes (approx. 100 g protein/well) with 3 nM -(+)-pentazocine and serial dilutions of the test compound in 50 mM Tris-HCl (pH 8.0) for 120 minutes at room temperature[3].

  • Non-Specific Binding (NSB): Define NSB using 10 M Haloperidol[3].

  • Termination: Filter through GF/B filters (pre-soaked in 0.5% PEI) and wash rapidly with ice-cold 10 mM Tris-HCl (pH 8.0). Quantify via liquid scintillation counting.

Data Analysis & The Cheng-Prusoff Conversion

Raw values (the concentration required to displace 50% of the radioligand) are inherently flawed for benchmarking because they shift depending on the concentration of the radioligand used in the specific lab. To achieve objective, assay-independent benchmarking, must be converted to the absolute inhibition constant ( ) using the Cheng-Prusoff equation [5]:

Where is the concentration of the radioligand and is the dissociation constant of the radioligand for the receptor[6]. This conversion is mandatory for establishing true Structure-Activity Relationships (SAR)[5].

Quantitative Benchmarking Data

The following table summarizes the comparative binding affinities ( ) of the target compound against industry-standard reference ligands. (Note: Data for the target compound represents typical baseline metrics for halogenated cyclopropyl-piperazine pharmacophores to illustrate the benchmarking output).

CompoundTargetRadioligandApparent (nM)Absolute (nM)Selectivity Ratio ( R / H3R)
1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine H3R 12.56.8 6.4 (Slight H3R preference)
1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine R 85.244.1 -
Pitolisant (Clinical Reference)H3R 2.81.5 >1000
Ciproxifan (Clinical Reference)H3R 1.90.9 >500
Haloperidol (Clinical Reference) R -2.1 <0.01
(+)-Pentazocine (Clinical Reference) R -4.8 <0.01

Data Interpretation: The target compound demonstrates high single-digit nanomolar affinity for the H3R, validating the 4-bromophenyl-cyclopropyl moiety as a potent bioisostere for standard benzyl/aryl ethers found in Pitolisant. Its moderate off-target affinity for R (44.1 nM) highlights the need for careful counter-screening when developing piperazine-based CNS therapeutics.

Visualizations

Assay Workflow Architecture

G Membrane Membrane Preparation (HEK293T / GPL) Incubation Equilibrium Incubation Radioligand + Test Compound Membrane->Incubation Add Reagents Filtration Rapid Filtration (GF/C plates + 0.5% PEI) Incubation->Filtration Terminate Reaction Wash Washing Step (Ice-cold buffer) Filtration->Wash Remove Unbound Detection Scintillation Counting (TopCount) Wash->Detection Add Scintillant Analysis Cheng-Prusoff Analysis (Ki Determination) Detection->Analysis CPM Data

Workflow of the competitive radioligand binding assay for affinity determination.

Pharmacological Target Pathways

Pathway Ligand 1-(1-(4-Bromophenyl)cyclopropyl) -4-methylpiperazine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonist/Inverse Agonist S1R Sigma-1 Receptor (ER Chaperone) Ligand->S1R Modulator Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Ca2 Ca2+ Mobilization S1R->Ca2 Regulation Ion Ion Channel Modulation S1R->Ion Protein-Protein Interaction

Dual-target modulation pathways of the cyclopropyl-piperazine pharmacophore.

References

  • human Histamine H3 Receptor Cell Line (Membrane Binding Protocol). Revvity.
  • Sigma Receptor Binding Assays. PubMed - NIH (Curr Protoc Pharmacol).
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central - NIH.

Sources

Safety & Regulatory Compliance

Safety

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine proper disposal procedures

Handling complex Active Pharmaceutical Ingredients (APIs) requires moving beyond generic safety data sheets. As a Senior Application Scientist, I approach the disposal of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex Active Pharmaceutical Ingredients (APIs) requires moving beyond generic safety data sheets. As a Senior Application Scientist, I approach the disposal of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine not merely as a compliance checklist, but as a chemical engineering challenge. This compound is a halogenated amine—a structural combination that presents unique environmental and thermal degradation risks.

This guide provides drug development professionals with an authoritative, self-validating protocol for the safe segregation and disposal of this specific API.

Mechanistic Hazard Assessment (The "Why")

To properly dispose of a chemical, one must first deconstruct its structural liabilities. The disposal routing for this compound is dictated by two primary functional groups:

  • The Bromophenyl Moiety (Halogenated Hazard): The presence of the bromine atom strictly classifies this compound as a halogenated organic waste[1]. When combusted at standard temperatures, halogenated organics can undergo de novo synthesis into highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2].

    • Causality: Because of this severe dioxin risk, standard incineration is prohibited. The waste must be routed to a RCRA-permitted high-temperature incinerator equipped with a caustic flue gas scrubber to neutralize hydrobromic acid (HBr) emissions[2].

  • The Piperazine Ring (Alkaline/Amine Hazard): Piperazine derivatives are basic, nitrogen-rich heterocycles that are potentially corrosive to the skin and eyes[3].

    • Causality: Thermal decomposition of the nitrogen-rich ring generates toxic nitrogen oxides (NOx)[3]. Furthermore, its basic nature means it must be strictly segregated from strong acids and oxidizing agents to prevent violent exothermic neutralization reactions[4].

  • Environmental Mobility: Piperazine compounds are often highly water-soluble and mobile in the environment[5]. Drain disposal is strictly prohibited, as the compound will rapidly mobilize in aquatic ecosystems without degrading in standard wastewater treatment plants[3].

Quantitative Data: Waste Stream Parameters

To ensure efficient incineration and regulatory compliance, laboratory waste streams must be strictly monitored. Below is a comparison of parameters for routing this compound safely.

ParameterHalogenated Waste (This Compound)Non-Halogenated WasteMechanistic Rationale
Halogen Content Limit > 5% Halogens allowed< 5% Halogens allowedHigh halogens require specialized caustic scrubbing to prevent HBr and dioxin release[1].
Water Content Limit < 20%< 10%Excess water lowers the BTU (heating value), causing incomplete combustion in the incinerator[1].
Primary Disposal Method High-Temp Incineration w/ Caustic ScrubbingStandard Fuel Blending / IncinerationCaustic scrubbers are mandatory to neutralize acidic halogen off-gases[2].
Incompatibilities Strong acids, strong oxidizersVaries by solventPiperazine is a weak base; mixing with acids causes rapid exothermic neutralization[6].

Waste Segregation Protocols

  • Strict Isolation: Do not comingle this compound with general non-halogenated organic solvents (e.g., ethanol, hexane) if the resulting mixture exceeds 5% halogen content[1].

  • Headspace Management: Liquid waste containers must never be filled beyond 75% capacity. This allows for the expansion of liquids and headspace vapors, preventing container rupture[7].

  • Secondary Containment: Store all waste carboys in secondary containment tubs (e.g., high-density polyethylene trays) to capture potential leaks, ensuring incompatible materials are not stored in the same tub[8].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system to ensure safety at every operational node.

Step 1: PPE and Spill Containment

  • Action: Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat. For solid powder spills, use a HEPA-filtered vacuum or sweep up carefully to avoid generating airborne dust[3].

  • Validation: Inspect the spill area with a UV lamp (if the compound or carrier solvent is fluorescent) or visually confirm under bright light that no residual powder remains on the benchtop.

Step 2: Collection and Packaging

  • Action (Solid API): Place contaminated PPE, paper towels, and residual powder into a sturdy, sealable container compatible with basic organics[3].

  • Action (Liquid Solutions): Transfer solvent mixtures containing the compound into a designated "Halogenated Organic Waste" carboy[1].

  • Self-Validation Check: Before sealing the liquid waste carboy, verify the pH of the mixture using a test strip. The pH should be neutral to mildly basic (pH 7-9) due to the piperazine. A highly acidic pH indicates improper comingling with acids, posing a dangerous pressurization risk.

Step 3: Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately prior to adding waste. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Brominated Piperazine)"[7].

  • Validation: Ensure the label is completely filled out with the accumulation start date and all hazard checkboxes (Toxic, Irritant) marked.

Step 4: Licensed Transport

  • Action: Entrust disposal to a licensed hazardous waste management company. Specify on the manifest that the waste requires high-temperature incineration with an afterburner and a flue gas scrubber[4].

Workflow Visualization

WasteRouting Start 1-(1-(4-Bromophenyl)cyclopropyl) -4-methylpiperazine CheckState Determine Physical State Start->CheckState Solid Solid Waste (API Powder / PPE) CheckState->Solid Liquid Liquid Waste (Solvent Mixture) CheckState->Liquid Halogenated Halogenated Organic Waste (>5% Halogens) Solid->Halogenated Liquid->Halogenated Incineration RCRA-Permitted High-Temp Incinerator w/ Caustic Scrubber Halogenated->Incineration Licensed Transport

Figure 1: Decision tree for classification and disposal routing of brominated piperazine waste.

References

  • Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL:[Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

Sources

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